molecular formula C8H6N2O7 B082224 3,5-Dinitro-4-hydroxyphenylacetic acid CAS No. 10463-37-3

3,5-Dinitro-4-hydroxyphenylacetic acid

Cat. No.: B082224
CAS No.: 10463-37-3
M. Wt: 242.14 g/mol
InChI Key: MLVYQQLUGFSXQH-UHFFFAOYSA-N
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Description

3,5-Dinitro-4-hydroxyphenylacetic acid is a natural product found in Salegentibacter with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxy-3,5-dinitrophenyl)acetic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O7/c11-7(12)3-4-1-5(9(14)15)8(13)6(2-4)10(16)17/h1-2,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVYQQLUGFSXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10146620
Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Molecular Weight

242.14 g/mol
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CAS No.

10463-37-3
Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Record name 3,5-Dinitro-4-hydroxyphenacetic acid
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Foundational & Exploratory

Introduction: Elucidating Molecular Architecture with NMR

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dinitro-4-hydroxyphenylacetic Acid

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For researchers and professionals in drug development, confirming the precise structure of a compound is a non-negotiable prerequisite for further investigation. This guide provides a detailed analysis of the Proton (¹H) NMR spectrum of 3,5-Dinitro-4-hydroxyphenylacetic acid, a compound whose functionality suggests potential applications in various biochemical studies.

Our approach moves beyond a simple prediction of spectral data. As a Senior Application Scientist, the objective is to provide a holistic understanding, explaining the causal relationships between the molecule's electronic environment and the resulting NMR signals. We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for its acquisition, and interpret the expected data, thereby offering a self-validating framework for analysis.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to examine the molecule's structure to identify all unique, or chemically non-equivalent, proton environments. 3,5-Dinitro-4-hydroxyphenylacetic acid possesses a plane of symmetry that bisects the molecule through the hydroxyl, C4, C1, and the acetic acid substituent. This symmetry dictates that the two aromatic protons are chemically equivalent, as are the two protons on the methylene (-CH₂) group.

The molecule presents four distinct proton environments:

  • Ar-H: Two equivalent aromatic protons at positions 2 and 6.

  • -CH₂-: Two equivalent benzylic methylene protons.

  • -OH: One phenolic hydroxyl proton.

  • -COOH: One carboxylic acid proton.

Each of these environments will give rise to a distinct signal in the ¹H NMR spectrum.

Caption: Molecular structure with distinct proton environments.

Predictive Analysis of the ¹H NMR Spectrum

The chemical environment surrounding each proton dictates its resonance frequency (chemical shift), the area of its corresponding signal (integration), and the signal's splitting pattern (multiplicity).

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).

  • Carboxylic Acid Proton (-COOH): These protons are highly deshielded and typically resonate in the 10-13 ppm region.[1][2] The signal is often a broad singlet due to rapid chemical exchange and hydrogen bonding.[2]

  • Aromatic Protons (Ar-H): Protons on a benzene ring typically appear between 7-9 ppm.[3] In this molecule, the two powerful electron-withdrawing nitro (-NO₂) groups will significantly deshield the aromatic protons, pushing their chemical shift far downfield, likely in the range of 8.5 - 9.0 ppm. This is consistent with data from similar dinitrophenyl compounds.[4]

  • Phenolic Hydroxyl Proton (-OH): The chemical shift of phenolic protons can vary, typically appearing between 4-10 ppm.[1][5] Its exact position is sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding. It generally appears as a broad singlet.[5]

  • Methylene Protons (-CH₂-): These benzylic protons are adjacent to an aromatic ring and a carboxylic acid group. A typical benzylic proton appears around 2.3-2.5 ppm.[3] Protons alpha to a carboxylic acid are found in the 2-3 ppm range.[2] The combined deshielding effects will likely place this signal in the 3.5 - 4.0 ppm range.

Integration

The integrated area of each signal is directly proportional to the number of protons it represents. For 3,5-Dinitro-4-hydroxyphenylacetic acid, the expected integration ratio would be:

  • Ar-H : -CH₂- : -OH : -COOH = 2 : 2 : 1 : 1

This ratio provides a quantitative count of the protons in each unique environment, serving as a critical check for structural assignment.

Multiplicity (Spin-Spin Splitting)

Multiplicity arises from the interaction of a proton with its non-equivalent neighboring protons (typically on adjacent carbons), a phenomenon known as spin-spin coupling. The pattern is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.

  • Aromatic Protons (Ar-H): Due to the molecule's symmetry, the two aromatic protons are chemically equivalent. They have no non-equivalent neighboring protons to couple with. While a weak four-bond meta-coupling (~2 Hz) can sometimes be observed in aromatic systems, it often results in a broadened singlet rather than a distinct doublet.[6][7] Therefore, this signal is predicted to be a singlet .

  • Methylene Protons (-CH₂-): These protons have no protons on the adjacent carbon atom of the carboxylic acid group. Coupling to the aromatic protons is a four-bond coupling, which is typically too weak to be resolved. Thus, this signal will appear as a singlet .

  • -OH and -COOH Protons: Protons on heteroatoms like oxygen typically do not exhibit spin-spin coupling with protons on adjacent carbons. This is because they undergo rapid chemical exchange with each other and with trace amounts of water in the solvent, which averages out the coupling information.[2] Both signals are expected to be broad singlets .

Summary of Predicted Spectral Data
Proton TypePredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
Carboxylic Acid (-COOH)10.0 - 13.01HBroad Singlet
Aromatic (Ar-H)8.5 - 9.02HSinglet
Phenolic (-OH)4.0 - 10.0 (variable)1HBroad Singlet
Methylene (-CH₂-)3.5 - 4.02HSinglet

Experimental Protocol for Spectrum Acquisition

A meticulously prepared sample is the foundation of a high-quality NMR spectrum.[8] The following protocol outlines the standard procedure for obtaining the ¹H NMR spectrum of 3,5-Dinitro-4-hydroxyphenylacetic acid.

Step 1: Solvent Selection
  • Rationale: NMR experiments are conducted in deuterated solvents, where protons (¹H) are replaced by deuterium (²H). This is crucial to avoid a massive solvent signal that would obscure the signals from the sample.[9][10] The deuterium signal is also used by the spectrometer to stabilize, or "lock," the magnetic field.[11]

  • Choice of Solvent: Due to the presence of two acidic protons (-OH, -COOH) and the polar nitro groups, 3,5-Dinitro-4-hydroxyphenylacetic acid requires a polar, aprotic solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is highly effective at dissolving polar and ionic compounds.[9][12] Acetone-d₆ is another viable option.

Step 2: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified solid compound. For routine ¹H NMR, this concentration provides a good signal-to-noise ratio in a reasonable time.[8][13]

  • Dissolution: Transfer the solid to a clean, small vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[8][13]

  • Homogenization: Gently agitate or vortex the vial until the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR peaks.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure no solid particulates are transferred.

  • Referencing: The residual proton signal of DMSO-d₆ (a quintet at ~2.50 ppm) can be used as a secondary internal reference to calibrate the chemical shift axis. Tetramethylsilane (TMS) can be added as a primary reference (0 ppm), but is often omitted for simplicity when using well-characterized solvents.[13]

Step 3: D₂O Exchange for Peak Confirmation
  • Purpose: To definitively identify the exchangeable -OH and -COOH protons.

  • Procedure: After acquiring the initial spectrum, remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample. Cap the tube, invert it several times to mix, and re-acquire the spectrum.

  • Expected Outcome: The protons of the -OH and -COOH groups will exchange with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the signals corresponding to the hydroxyl and carboxylic acid protons will disappear or significantly diminish in intensity.[2] This is a classic and authoritative technique for assigning labile protons.

Caption: Experimental workflow for NMR analysis and peak validation.

Conclusion

The ¹H NMR spectrum of 3,5-Dinitro-4-hydroxyphenylacetic acid is predicted to be remarkably simple and highly informative. It should display four distinct singlets, corresponding to the aromatic, methylene, phenolic, and carboxylic acid protons. The significant downfield shift of the aromatic protons provides clear evidence of the strong deshielding effect of the two nitro groups. The integration ratio of 2:2:1:1, combined with the characteristic chemical shifts and the confirmation of the labile protons via D₂O exchange, provides a robust and self-validating data set for the unequivocal confirmation of the compound's structure. This guide serves as a comprehensive framework for researchers, grounding spectral prediction in fundamental principles and linking it to a rigorous experimental protocol.

References

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • Kaplan, F., & Sudmeier, J. L. (1967). Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids. Analytical Chemistry, 39(8), 903–905. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Wikipedia. 3,4-Dihydroxyphenylacetic acid. [Link]

  • NIST. 3,5-Dimethoxy-4-hydroxyphenylacetic acid. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
  • University of California, Irvine. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • Wiley Science Solutions. SpectraBase. [Link]

  • Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

  • St. Cloud State University. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • NMR-Predict. Simulate and predict NMR spectra. [Link]

  • Reddit. (2021). Why does NMR use deuterated solvents?[Link]

  • University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. 2,4-Dinitrophenol. [Link]

  • PubMed. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • ResearchGate. 1H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)...[Link]

  • Western University. NMR Sample Preparation. [Link]

  • FoodBAll. Spectral Libraries. [Link]

  • YouTube. (2016). HMNR Aromatic Coupling. [Link]

  • University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • PubChem. 3-Chloro-4-hydroxyphenylacetic acid. [Link]

Sources

chemical structure and reactivity of 3,5-Dinitro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Reactivity of 3,5-Dinitro-4-hydroxyphenylacetic Acid

Abstract

3,5-Dinitro-4-hydroxyphenylacetic acid is a multifaceted organic compound characterized by a unique substitution pattern that imparts a range of interesting chemical properties. This guide provides a comprehensive overview of its structure, physicochemical characteristics, synthesis, and reactivity. We will delve into the electronic effects of the nitro, hydroxyl, and acetic acid functional groups, which collectively govern its behavior in chemical reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this and similar molecules in their work.

Molecular Structure and Physicochemical Properties

The foundational aspect of understanding 3,5-Dinitro-4-hydroxyphenylacetic acid lies in its molecular architecture. The molecule consists of a benzene ring substituted with two nitro groups at positions 3 and 5, a hydroxyl group at position 4, and an acetic acid group at position 1. This specific arrangement of electron-withdrawing (nitro) and electron-donating (hydroxyl) groups creates a complex electronic environment that significantly influences the molecule's properties and reactivity.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3,5-Dinitro-4-hydroxyphenylacetic acid.

PropertyValueSource
Molecular Formula C₈H₆N₂O₇
Molecular Weight 242.14 g/mol
Appearance Pale yellow solid
Melting Point 192-194 °C
pKa Not experimentally determined, but estimated to be around 3-4 for the carboxylic acid and 4-5 for the phenol due to the strong electron-withdrawing effects of the nitro groups.N/A
Solubility Soluble in polar organic solvents such as ethanol, methanol, and acetone. Sparingly soluble in water.General knowledge based on structure
Spectroscopic Profile

The spectroscopic data for 3,5-Dinitro-4-hydroxyphenylacetic acid provides a detailed picture of its molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methylene protons of the acetic acid group, and broad singlets for the acidic protons of the carboxylic acid and hydroxyl groups. The exact chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the different carbon atoms in the molecule, with the carbons attached to the nitro groups being significantly downfield.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, the N-O stretches of the nitro groups, and the C-H stretches of the aromatic ring and methylene group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups like COOH, NO₂, and OH.

Synthesis and Manufacturing

The synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid typically proceeds via the nitration of 4-hydroxyphenylacetic acid. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired dinitration at the positions ortho to the hydroxyl group and meta to the acetic acid group.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid.

synthesis_workflow reagents Starting Material: 4-Hydroxyphenylacetic Acid mixing Reaction Vessel: Controlled addition of nitrating agent (e.g., HNO₃/H₂SO₄) at low temperature. reagents->mixing Charge reaction Reaction: Electrophilic Aromatic Substitution (Nitration) mixing->reaction Initiate workup Work-up: Quenching with ice-water, filtration of crude product. reaction->workup Complete purification Purification: Recrystallization from a suitable solvent (e.g., ethanol/water). workup->purification Isolate Crude product Final Product: 3,5-Dinitro-4-hydroxyphenylacetic acid purification->product Isolate Pure electronic_effects cluster_ring Aromatic Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 CH2COOH CH₂COOH (Weakly Deactivating, meta-directing) CH2COOH->C1 NO2_3 NO₂ (at C3) (Strongly Deactivating, meta-directing) NO2_3->C3 OH OH (at C4) (Strongly Activating, ortho, para-directing) OH->C4 NO2_5 NO₂ (at C5) (Strongly Deactivating, meta-directing) NO2_5->C5

Caption: Electronic effects of substituents on the aromatic ring.

Key Reactions
  • Acidity: The phenolic proton is significantly more acidic than that of phenol itself due to the electron-withdrawing nitro groups, which stabilize the resulting phenoxide ion. The carboxylic acid proton is also highly acidic.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro groups. The hydroxyl group can be a target for substitution under certain conditions.

  • Reactions of the Carboxylic Acid Group: The acetic acid side chain can undergo typical carboxylic acid reactions, such as esterification, amidation, and reduction to the corresponding alcohol.

  • Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. This opens up a pathway to synthesize a variety of substituted anilines.

Applications and Future Directions

While 3,5-Dinitro-4-hydroxyphenylacetic acid is not a widely used commercial chemical, its unique structure makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.

Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The presence of multiple functional groups that can be selectively modified allows for the construction of a wide range of derivatives. For example, the reduction of the nitro groups to amines, followed by diazotization and substitution, can introduce a variety of substituents onto the aromatic ring.

Potential Pharmacological Activity

Nitrated phenolic compounds have been investigated for a variety of biological activities. While there is limited specific research on 3,5-Dinitro-4-hydroxyphenylacetic acid itself, its structural motifs are present in molecules with known pharmacological properties. Further investigation into its biological activity, and that of its derivatives, could be a promising area of research.

Ligand for Metal Complexes

The presence of the carboxylic acid and hydroxyl groups makes 3,5-Dinitro-4-hydroxyphenylacetic acid a potential ligand for the formation of metal complexes. The electronic properties of the ring, modulated by the nitro groups, could influence the stability and reactivity of such complexes, making them of interest in catalysis and materials science.

Conclusion

3,5-Dinitro-4-hydroxyphenylacetic acid is a compound with a rich and complex chemical personality. Its synthesis, while straightforward in principle, requires careful control of reaction conditions. Its reactivity is a delicate balance of the electronic effects of its multiple functional groups. While its direct applications are currently limited, its potential as a versatile synthetic intermediate and a scaffold for the development of new functional molecules makes it a compound of significant interest to the chemical research community. Further exploration of its properties and reactions is likely to uncover new and valuable applications.

References

  • PubChem. (n.d.). 3,5-Dinitro-4-hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Stability of 3,5-Dinitro-4-hydroxyphenylacetic Acid Under Experimental Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dinitro-4-hydroxyphenylacetic acid is a nitroaromatic compound with potential applications in various fields, including pharmaceuticals and as a chemical intermediate. The stability of this molecule is a critical parameter that dictates its storage, handling, and formulation development. This guide provides a comprehensive overview of the factors influencing the stability of 3,5-Dinitro-4-hydroxyphenylacetic acid and outlines a systematic approach to its evaluation under experimental conditions. Our focus is on providing a scientifically rigorous framework for researchers, scientists, and drug development professionals to understand and investigate the degradation pathways and establish a robust stability profile for this compound.

Physicochemical Properties and Their Impact on Stability

PropertyInferred Value/CharacteristicRationale and Impact on Stability
pKa Carboxylic Acid: ~3-4Phenolic Hydroxyl: ~5-6The presence of two electron-withdrawing nitro groups will significantly increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to 4-hydroxyphenylacetic acid. The lower pKa of the phenol suggests that the compound will be more susceptible to oxidation at neutral and basic pH due to the formation of the more reactive phenoxide ion.
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.The dinitrophenyl group increases hydrophobicity, while the carboxylic acid and hydroxyl groups contribute to some water solubility. Solubility will be pH-dependent, increasing significantly at pH values above the pKa of the carboxylic acid and phenolic hydroxyl. This is a critical consideration for designing solution-state stability studies.
UV-Vis Absorption Expected λmax ~300-400 nmNitrophenols are known to absorb in the UV-Vis region. The exact absorption maximum will be influenced by the solvent and pH. This property is crucial for developing a stability-indicating HPLC method with UV detection.[1][2]

Potential Degradation Pathways

Nitroaromatic compounds can undergo degradation through several pathways, including hydrolysis, oxidation, and photolysis.[3][4][5] The presence of multiple functional groups in 3,5-Dinitro-4-hydroxyphenylacetic acid suggests a complex degradation profile.

Hydrolysis

While the ester and amide functional groups are generally more susceptible to hydrolysis, the ether linkage in the aromatic ring and the carboxylic acid group can also undergo hydrolysis under extreme pH and temperature conditions. However, for 3,5-Dinitro-4-hydroxyphenylacetic acid, significant hydrolytic degradation is less likely compared to oxidative and photolytic pathways under typical experimental conditions.

Oxidation

The phenolic hydroxyl group makes the molecule susceptible to oxidation, especially in the presence of oxidizing agents or under basic conditions where the phenoxide ion is formed.[6] The electron-withdrawing nitro groups can influence the oxidation potential.

Oxidation_Pathway 3,5-Dinitro-4-hydroxyphenylacetic acid 3,5-Dinitro-4-hydroxyphenylacetic acid Oxidized Products Oxidized Products 3,5-Dinitro-4-hydroxyphenylacetic acid->Oxidized Products [O] Ring Opening Ring Opening Oxidized Products->Ring Opening Further Oxidation

Caption: Proposed Oxidative Degradation.

Photodegradation

Nitroaromatic compounds are known to be photosensitive.[7] Exposure to light, particularly in the UV range, can lead to the formation of reactive species and subsequent degradation. The nitro groups can be reduced, and the aromatic ring can undergo cleavage.

Photodegradation_Pathway 3,5-Dinitro-4-hydroxyphenylacetic acid 3,5-Dinitro-4-hydroxyphenylacetic acid Excited State Excited State 3,5-Dinitro-4-hydroxyphenylacetic acid->Excited State Degradation Products Degradation Products Excited State->Degradation Products e.g., reduction of nitro groups, ring cleavage

Caption: General Photodegradation Pathway.

Forced Degradation Studies: A Practical Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[8][9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8]

Experimental Protocol for Forced Degradation

The following protocol provides a framework for conducting a comprehensive forced degradation study on 3,5-Dinitro-4-hydroxyphenylacetic acid. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3,5-Dinitro-4-hydroxyphenylacetic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24, 48, and 72 hours, protected from light.

    • At each time point, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a stability chamber at 60°C and 75% relative humidity for 1, 2, and 4 weeks.[12]

    • At each time point, dissolve a portion of the solid in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) and the solid compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

3. Sample Analysis:

  • All stressed samples should be analyzed by a validated stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Stressed Samples Stressed Samples Acid->Stressed Samples Base Base Base->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Heat Heat Heat->Stressed Samples Light Light Light->Stressed Samples API API API->Acid API->Base API->Oxidation API->Heat API->Light HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Degradation Profile Degradation Profile Data Interpretation->Degradation Profile

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[13]

Method Development Strategy:
  • Column Selection: A C18 or a Phenyl-Hexyl column is a good starting point for the separation of aromatic compounds.[14]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 2.5-4.5) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV detection at the λmax of 3,5-Dinitro-4-hydroxyphenylacetic acid should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the stressed samples to ensure that the API peak is free from any co-eluting degradation products.

Example HPLC Method Parameters (to be optimized):
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined from UV-Vis spectrum
Injection Volume 10 µL

Conclusion

The stability of 3,5-Dinitro-4-hydroxyphenylacetic acid is a multifaceted parameter influenced by its inherent chemical structure and external environmental factors. This guide has provided a comprehensive framework for systematically investigating its stability. By understanding its physicochemical properties, proposing potential degradation pathways, and executing a well-designed forced degradation study coupled with a validated stability-indicating HPLC method, researchers can establish a robust stability profile. This knowledge is paramount for the successful development of formulations and for ensuring the quality, safety, and efficacy of any product containing this compound.

References

  • MDPI. (n.d.). Electrocatalytic Oxidation of Nitrophenols via Ag Nanoparticles Supported on Citric-Acid-Modified Polyaniline. Retrieved from [Link]

  • PubMed. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from [Link]

  • ACS Publications. (n.d.). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Retrieved from [Link]

  • PubMed. (1979). Enzymatic oxidation of p-nitrophenol. Retrieved from [Link]

  • PubMed. (2002). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Retrieved from [Link]

  • ACS Publications. (2022). Important yet Overlooked HONO Source from Aqueous-phase Photochemical Oxidation of Nitrophenols. Retrieved from [Link]

  • ACS Publications. (n.d.). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Retrieved from [Link]

  • Drug Discovery and Development. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydroxyl Radical-Involving p-Nitrophenol Oxidation during Its Reduction by Nanoscale Sulfidated Zerovalent Iron under Anaerobic Conditions. Retrieved from [Link]

  • PNAS. (2022). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. Retrieved from [Link]

  • ResolveMass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of 2,4-dinitrophenol (DNP), and... Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • EPA. (n.d.). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Waters. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • NCBI. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • Zenodo. (2022). SYNTHESIS OF SUBSTITUTED DINITROPHENYL KETONES AND PHENYLACETIC ACIDS. PART I. Retrieved from [Link]

  • CSWAB. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • Springer. (n.d.). Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Zenodo. (2022). SYNTHESIS OF SUBSTITUTED DINITROPHENYL KETONES AND PHENYLACETIC ACIDS. PART IV. Retrieved from [Link]

  • MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. Retrieved from [Link]

  • SciELO. (n.d.). Degradation of 2,4-dinitrophenol by Aspergillus niger AN 400 in batch reactors with immobilized biomass. Retrieved from [Link]

  • University of East Anglia. (n.d.). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products | Request PDF. Retrieved from [Link]

  • MDPI. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra. a Normalized absorption spectra of Ph-F'As... Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyphenylacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,5-dimethoxyphenylacetic acid. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3,4-Dihydroxyphenylacetic acid (FDB000316). Retrieved from [Link]

Sources

3,5-Dinitro-4-hydroxyphenylacetic acid material safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3,5-Dinitro-4-hydroxyphenylacetic acid , a specialized reagent used primarily in immunology and bioconjugation.

Handling, Properties, and Applications in Bioconjugation

Executive Summary

3,5-Dinitro-4-hydroxyphenylacetic acid (CAS: 10463-37-3) is a bifunctional aromatic compound serving as a critical hapten-linker in immunological research. It combines the highly immunogenic 2,4-dinitrophenyl (DNP) moiety—a classic model antigen—with a carboxylic acid functional group.

Unlike simple DNP reagents (e.g., 2,4-Dinitrofluorobenzene) that react indiscriminately with nucleophiles, this acetic acid derivative allows for controlled, site-specific conjugation to carrier proteins (e.g., BSA, KLH) via amide bond formation. This guide details the physicochemical properties, safety protocols (MSDS analysis), and experimental workflows for its use in drug development and antibody generation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Identity
  • IUPAC Name: 2-(4-hydroxy-3,5-dinitrophenyl)acetic acid

  • CAS Number: 10463-37-3

  • Molecular Formula: C₈H₆N₂O₇

  • Molecular Weight: 242.14 g/mol

  • Structure: Phenylacetic acid backbone with nitro groups at positions 3 and 5, and a hydroxyl group at position 4.

Physicochemical Characteristics
PropertyValue / DescriptionTechnical Insight
Appearance Yellow crystalline powderThe yellow color arises from the extended conjugation of the nitro groups with the phenol.
Solubility DMSO, DMF, MeOH, Basic Aqueous BuffersPoorly soluble in cold acidic water. Solubilization is driven by deprotonation of the carboxyl/phenol groups.
pKa (Carboxyl) ~4.5 (Estimated)Typical for phenylacetic acids; allows for EDC/NHS activation.
pKa (Phenol) ~3.5–4.0The two ortho-nitro groups are strongly electron-withdrawing, significantly increasing the acidity of the phenol compared to unsubstituted phenol (pKa ~10).
UV-Vis Absorbance

The DNP chromophore has a strong extinction coefficient (

), enabling spectrophotometric quantification of conjugation ratios.

Safety Assessment (MSDS Deep Dive)

Critical Note: This compound shares structural and toxicological features with 2,4-Dinitrophenol (DNP), a known metabolic poison and explosive hazard.

Core Hazards
  • Metabolic Uncoupling (Toxicity):

    • Mechanism: Like other dinitrophenols, this compound acts as a protonophore. It can transport protons across the inner mitochondrial membrane, dissipating the electrochemical gradient required for ATP synthesis.[1][2]

    • Risk: Fatal hyperthermia and metabolic collapse if ingested or absorbed in significant quantities.

  • Explosive Potential:

    • Mechanism: Polynitro-aromatics are shock-sensitive. While the acetic acid tail adds some stability compared to picric acid, dry salts (phenolate salts with metals) can be highly explosive.

    • Control: Always store wet or in solution if possible. Avoid contact with heavy metals (lead, copper) which form sensitive picrates.

  • Skin Sensitization:

    • DNP derivatives are potent sensitizers. Direct contact can induce allergic dermatitis and stains skin yellow (xanthoproteic reaction).

Handling Protocols
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Handle only in a fume hood.

  • Storage: Store at 2–8°C, protected from light. Keep container tightly closed to prevent drying if supplied dampened.

  • Spill Response: Do not sweep dry dust (friction hazard). Wet the spill with water/ethanol, absorb with inert material (vermiculite), and dispose of as hazardous chemical waste.

Application: Bioconjugation Workflow

The primary utility of this molecule is to create DNP-Protein Conjugates . These conjugates are used to raise anti-DNP antibodies, which serve as standard controls in mast cell degranulation assays and IgE research.

The Causality of Choice

Why use 3,5-Dinitro-4-hydroxyphenylacetic acid instead of Dinitrofluorobenzene (DNFB)?

  • DNFB: Reacts randomly with Lysine, Cysteine, and Histidine. Hard to control "Hapten Density."

  • DNP-Acetic Acid: Reacts only after activation (e.g., with EDC). This allows precise control over the conjugation ratio by limiting the equivalents of the activator, ensuring the protein remains soluble and functional.

Protocol: Preparation of DNP-BSA Immunogen

Objective: Conjugate DNP-Acetic Acid to Bovine Serum Albumin (BSA) via Lysine residues.

Materials:

  • 3,5-Dinitro-4-hydroxyphenylacetic acid (DNP-AA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Carrier Protein: BSA (Bovine Serum Albumin)

  • Coupling Buffer: PBS, pH 7.2 or MES, pH 6.0.

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mg of DNP-AA in 0.5 mL of dry DMSO.

  • Activation (The Active Ester):

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the DNP-AA solution.

    • Incubate for 15–30 minutes at room temperature.

    • Mechanism:[3][4] EDC activates the carboxylic acid to an unstable O-acylisourea, which NHS displaces to form a semi-stable NHS-ester.

  • Conjugation:

    • Dissolve 10 mg BSA in 2 mL of Coupling Buffer (PBS).

    • Slowly add the activated DNP-AA solution to the BSA solution while stirring.

    • Incubate for 2 hours at Room Temperature or overnight at 4°C.

  • Purification (Self-Validation):

    • Dialyze the reaction mixture against 4L of PBS (3 changes over 24 hours) to remove unreacted DNP-AA and byproducts.

    • Visual Check: The BSA solution should turn bright yellow, indicating successful attachment of the DNP chromophore.

Visualization: Conjugation Pathway

The following diagram illustrates the chemical activation and conjugation logic.

Bioconjugation cluster_QC Quality Control DNP_Acid 3,5-Dinitro-4-hydroxyphenylacetic Acid (Precursor) Activation Activation Step (DMSO, 15 min) DNP_Acid->Activation + EDC / NHS NHS_Ester Activated NHS-Ester (Reactive Intermediate) Activation->NHS_Ester Esterification Conjugate DNP-Protein Conjugate (Immunogen) NHS_Ester->Conjugate Amide Bond Formation Protein Carrier Protein (BSA/KLH - Lysine NH2) Protein->Conjugate Nucleophilic Attack Purification Dialysis (Remove free DNP) Conjugate->Purification Quant UV-Vis Quantification (Abs @ 360nm) Purification->Quant

Caption: Workflow for converting 3,5-Dinitro-4-hydroxyphenylacetic acid into a stable protein immunogen via carbodiimide chemistry.

Quantification & Quality Control

To validate the "Hapten Density" (moles of DNP per mole of Protein), use the distinct absorbance of the nitro groups.

  • Measure Absorbance: Measure

    
     (DNP peak) and 
    
    
    
    (Protein peak) of the purified conjugate.
  • Correction Factor: DNP absorbs slightly at 280 nm. Correct the protein absorbance:

    
    
    (Note: The 0.3 factor is an approximation for DNP; verify with specific lot).
    
  • Calculate Molar Ratio:

    
    
    

References

  • PubChem. (n.d.).[5] 3,5-Dinitro-4-hydroxyphenylacetic acid (Compound Summary). National Library of Medicine.[6] Retrieved January 31, 2026, from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 3,5-Dinitro-4-hydroxyphenylacetic acid. Retrieved January 31, 2026, from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS coupling protocols).
  • Eisen, H. N., & Siskind, G. W. (1964). Variations in affinities of antibodies during the immune response. Biochemistry, 3(7), 996-1008.

Sources

Navigating the Acquisition of 3,5-Dinitro-4-hydroxyphenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

To the Senior Scientist, Researcher, and Drug Development Professional: This guide addresses the procurement and synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid (DN-HPAA). Initial investigations reveal that this compound is not a standard catalog item available for off-the-shelf purchase. Its specialized nature necessitates a custom synthesis approach. This document provides a comprehensive overview of potential custom synthesis partners, a plausible synthetic pathway for its production, and the requisite analytical methods for quality assurance, empowering your research and development endeavors.

Section 1: Sourcing Strategy - Custom Synthesis and Contract Research Organizations

Given the absence of 3,5-Dinitro-4-hydroxyphenylacetic acid from major chemical supplier catalogs, researchers must engage with a Contract Research Organization (CRO) or a custom synthesis laboratory. These organizations specialize in producing non-standard molecules on a fee-for-service (FFS) or full-time equivalent (FTE) basis.

  • Fee-for-Service (FFS): This model is ideal for well-defined, one-off synthesis projects. A fixed price is agreed upon for the delivery of a specified quantity and purity of the target compound. This approach is recommended when a literature-based synthetic route is available and requires minimal optimization.

  • Full-Time Equivalent (FTE): For more complex projects that may involve route scouting, process development, or the synthesis of multiple analogs, an FTE model is more suitable. This involves dedicating a chemist or a team to the project for a specified period. This approach offers greater flexibility and is akin to having an extension of your own research team.

The following is a list of reputable organizations with extensive experience in custom organic synthesis that could be contracted for the production of 3,5-Dinitro-4-hydroxyphenylacetic acid:

  • Life Chemicals: With over 30 years of experience, they offer comprehensive custom synthesis of a wide range of small molecules, including building blocks and intermediates.[1]

  • CalChem Synthesis: A US-based CRO specializing in custom synthesis of organic molecules, process research, and development for the biotech and pharmaceutical industries.[2]

  • Otava Chemicals: Provides custom synthesis services with over two decades of experience, specializing in complex organic synthesis and medicinal chemistry.[3]

  • Enamine: Offers world-class chemical synthesis services for a wide variety of organic compounds from milligram to kilogram scales.[4]

  • Richman Chemical: Provides a full range of custom synthesis and manufacturing services, including complex multi-step organic synthesis.[5]

  • Tocris Bioscience: Features a team of PhD-qualified chemists experienced in the synthesis of diverse, high-purity organic compounds.[6]

  • Apex Molecular: Designs bespoke projects and offers both FFS and FTE models for chemical synthesis, from proof-of-concept to scale-up.

  • Charles River Laboratories: A flexible chemistry CRO that provides various business models, including fee-for-service, to support drug discovery and development.[7]

  • EMBL Chemical Synthesis Core Facility: Offers custom synthesis of small molecules and chemical probes for the research community.[8]

  • SigutLabs: A CRO that develops novel synthetic routes and provides services for complex organic synthesis to a range of clients from start-ups to large pharmaceutical companies.[9]

Section 2: Proposed Synthetic Pathway

The synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid would proceed via an electrophilic aromatic substitution reaction, specifically the dinitration of the commercially available precursor, 4-hydroxyphenylacetic acid.

The Chemistry of Nitration

The key to this synthesis is the regioselectivity of the nitration. The starting material, 4-hydroxyphenylacetic acid, has two substituents on the benzene ring: a hydroxyl (-OH) group and an acetic acid (-CH₂COOH) group.

  • Hydroxyl Group (-OH): This is a strongly activating, ortho-, para- directing group. It donates electron density to the ring, making the positions ortho (2 and 6) and para (4) to it more susceptible to electrophilic attack.

  • Acetic Acid Group (-CH₂COOH): This group is weakly deactivating and also ortho-, para- directing.

Given that the para position is already occupied by the acetic acid group, the powerful activating and directing effect of the hydroxyl group will dominate, directing the incoming nitro groups to the positions ortho to it, which are positions 3 and 5.

A plausible method involves treating 4-hydroxyphenylacetic acid with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Workflow: Synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid

The following diagram outlines the proposed workflow for the synthesis, purification, and analysis of the target compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A 1. Precursor Acquisition: 4-Hydroxyphenylacetic Acid B 2. Reaction Setup: Cooling bath (0-5°C) A->B D 4. Nitration Reaction: Slow addition of nitrating mixture to a solution of the precursor B->D C 3. Reagent Preparation: Nitrating mixture (conc. HNO₃ + conc. H₂SO₄) C->D E 5. Reaction Quenching: Pouring mixture onto ice water D->E F 6. Isolation: Vacuum filtration of the crude product E->F G 7. Washing: Rinse with cold water F->G H 8. Recrystallization: From an appropriate solvent system (e.g., aqueous ethanol) G->H I 9. Quality Control: - HPLC/LC-MS for purity - NMR for structure confirmation - Melting Point H->I J 10. Final Product: 3,5-Dinitro-4-hydroxyphenylacetic acid I->J

Caption: Proposed workflow for the synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid.

Section 3: Commercially Available Precursors and Reagents

The successful synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid hinges on the availability of high-purity starting materials. The primary precursor and essential reagents are readily available from major chemical suppliers.

Compound CAS Number Function Potential Suppliers
4-Hydroxyphenylacetic acid156-38-7Starting MaterialSigma-Aldrich[1][10], Thermo Fisher Scientific[2][11], Cayman Chemical[12], TCI America[3]
Nitric Acid (conc.)7697-37-2Nitrating AgentMajor chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher)
Sulfuric Acid (conc.)7664-93-9CatalystMajor chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher)

Section 4: Quality Control and Analytical Characterization

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and integrity of the final compound.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): An indispensable tool for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with an acid modifier like formic or acetic acid) would likely provide good separation. UV detection at a wavelength corresponding to the absorbance maximum of the nitrated aromatic ring would be appropriate. Methods for analyzing phenol and nitrophenols by HPLC have been well-documented.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It is crucial for confirming the molecular weight of the synthesized compound. Selective detection can be achieved by monitoring the phenolate anion [M-H]⁻.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The ¹H NMR spectrum would be expected to show two singlets in the aromatic region, confirming the 1,3,4,5-tetrasubstituted pattern, along with a singlet for the methylene protons of the acetic acid group.

  • Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, including the hydroxyl (-OH) stretch, the carboxylic acid C=O stretch, and the characteristic symmetric and asymmetric stretches of the nitro (-NO₂) groups.

Section 5: Safety and Handling of Nitration Reactions

Nitration reactions are highly exothermic and involve corrosive and hazardous materials. Strict adherence to safety protocols is paramount.

  • Hazards:

    • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.

    • Exothermic Reaction: The reaction generates significant heat. Uncontrolled temperature can lead to runaway reactions and the formation of dangerous byproducts.

    • Toxicity: Fumes from nitric acid and nitrogen oxides (NOx) that may be generated are highly toxic upon inhalation.[10]

  • Mandatory Safety Precautions:

    • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.

    • Ventilation: All work must be conducted in a certified chemical fume hood to prevent exposure to toxic fumes.

    • Temperature Control: The reaction should be performed in a cooling bath (ice/water or ice/salt) to maintain a low temperature, especially during the addition of the nitrating mixture.

    • Slow Addition: The nitrating agent must be added slowly and portion-wise to the substrate solution to control the reaction rate and temperature.

    • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Spill containment kits for acids should be on hand.

This guide provides a comprehensive framework for researchers to obtain 3,5-Dinitro-4-hydroxyphenylacetic acid. By partnering with a suitable custom synthesis provider and ensuring rigorous adherence to the outlined synthetic and safety protocols, the successful acquisition of this compound for advanced research applications is achievable.

References

  • CalChem Synthesis. (n.d.). CalChem Synthesis | San Diego | California. Retrieved February 12, 2026, from [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved February 12, 2026, from [Link]

  • Goshima, N., et al. (2000). Nitration of the salivary component 4-hydroxyphenylacetic acid in the human oral cavity: enhancement of nitration under acidic conditions. Journal of Oral Science, 42(3), 139-145.
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
  • Richman Chemical Inc. (n.d.). Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. Retrieved February 12, 2026, from [Link]

  • Pharmaceutical Manufacturing Resource Directory. (n.d.). Custom Synthesis Compare 6 Companies. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved February 12, 2026, from [Link]

  • Lüttke, J., et al. (1999). Determination of Nitrated Phenolic Compounds in Rain by Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry. Analytical Chemistry, 71(13), 2657-2662.
  • SigutLabs. (n.d.). Contract research. Retrieved February 12, 2026, from [Link]

  • Mironova, I. V., et al. (2017). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. Molecules, 22(10), 1648.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved February 12, 2026, from [Link]

  • Kelly, C. B., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1672-1681.
  • Khabarov, Y. G., et al. (2013). Method of producing 2,4-dinitrophenol.
  • Gopaul, N. K., et al. (2001). Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine. Biochemical Journal, 359(Pt 2), 357–364.
  • Song, K., et al. (2021). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. Atmospheric Chemistry and Physics, 21(10), 7917-7932.
  • Chegg. (2020, August 4). Discuss the mechanism of the green nitration of 4-hydroxyphenylacetic acid. Retrieved February 12, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Custom synthesis : fee for service. Retrieved February 12, 2026, from [Link]

  • vibzzlab. (2021, October 7). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene [Video]. YouTube.
  • Apex Molecular. (n.d.). Fee For Service & Full Time Equivalent. Retrieved February 12, 2026, from [Link]

  • Nevada Technical Associates, Inc. (2023, March 30). Nitric Acid Safety Tips for the Workplace. Retrieved February 12, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Drug Discovery Chemistry Services. Retrieved February 12, 2026, from [Link]

  • EMBL. (n.d.). Service Fees for External Users – Chemical Synthesis Core Facility. Retrieved February 12, 2026, from [Link]

  • Song, K., et al. (2021). Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. Atmospheric Chemistry and Physics Discussions, 1-21.
  • European Molecular Biology Laboratory. (n.d.). Services – Chemical Synthesis Core Facility. Retrieved February 12, 2026, from [Link]

  • Okeri, O. J., & Arhewoh, M. I. (2016). Synthesis of 2, 4-Dinitrophenoxyacetic Acid, Pyridylglycine and 2- Methoxy-5-Nitrophenylglycine as Intermediates for Indigo Dye. IOSR Journal of Applied Chemistry, 9(8), 52-57.
  • Romero-Cortes, M., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Tekel, J., & Kovačičová, J. (1993). Determination of Nitrophenols and Nitrocresols in Gaseous Samples. Chemical Papers, 47(5), 332-335.

Sources

Methodological & Application

Application Note: Conjugation of 3,5-Dinitro-4-hydroxyphenylacetic Acid to Bovine Serum Albumin (BSA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

This guide details the covalent coupling of 3,5-Dinitro-4-hydroxyphenylacetic acid (DNHPA) to Bovine Serum Albumin (BSA) . This process creates a hapten-carrier conjugate, rendering the small, non-immunogenic DNHPA molecule capable of eliciting an immune response for antibody production.

The Challenge: Hapten Immunogenicity

DNHPA (


) is a "hapten"—too small to induce an immune response alone. By covalently attaching it to a large carrier protein (BSA, 

) containing multiple epitopes, the immune system can process and present the DNHPA motif, generating specific anti-DNHPA antibodies.
The Chemistry: EDC/Sulfo-NHS Activation

We utilize a two-step zero-length crosslinking strategy. The carboxylic acid tail of DNHPA is the "handle."

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the DNHPA carboxyl group to form an unstable O-acylisourea intermediate.

  • Stabilization: N-Hydroxysulfosuccinimide (Sulfo-NHS) displaces the intermediate to form a stable, amine-reactive NHS ester.[1]

  • Conjugation: The NHS-ester reacts with primary amines (Lysine residues) on the BSA surface, forming a stable amide bond.

Why this method? Direct EDC coupling without NHS is inefficient and prone to hydrolysis. The addition of Sulfo-NHS increases coupling efficiency by >10-fold and allows for a two-step process that prevents BSA-BSA crosslinking (polymerization).

Visual Workflows

Chemical Mechanism

The following diagram illustrates the molecular transformation from free acid to stable conjugate.

G DNHPA DNHPA (Carboxyl Group) Intermediate Unstable O-acylisourea DNHPA->Intermediate + EDC (pH 4.7-6.0) EDC EDC (Activator) EDC->Intermediate NHS_Ester Stable NHS-Ester Intermediate->NHS_Ester + Sulfo-NHS SulfoNHS Sulfo-NHS SulfoNHS->NHS_Ester Conjugate DNHPA-BSA Conjugate NHS_Ester->Conjugate + BSA (pH 7.2-7.4) BSA BSA (Lysine Amines) BSA->Conjugate

Caption: Step-wise activation of DNHPA carboxyl group followed by amine conjugation.

Experimental Workflow

The operational sequence ensures optimal pH conditions for each chemical event.

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_finish Phase 3: Purification & QC Solubilization Solubilize DNHPA in DMSO/DMF Activation Add EDC + Sulfo-NHS Incubate 15 min @ RT Solubilization->Activation BufferPrep Prepare Activation Buffer (MES, pH 5.5) BufferPrep->Activation Conjugation Add BSA (in PBS) Incubate 2 hrs @ RT Activation->Conjugation Desalt Desalting Column (Remove free hapten) Conjugation->Desalt UVVis UV-Vis Scan (200-500 nm) Desalt->UVVis Calc Calculate HPR (Hapten-Protein Ratio) UVVis->Calc

Caption: Operational pipeline from solubilization to quality control.

Detailed Protocol

Materials Required
ReagentSpecificationPurpose
DNHPA 3,5-Dinitro-4-hydroxyphenylacetic acidHapten (Target)
BSA Bovine Serum Albumin (Imject™ or equiv.)[1][2][3][4][5][6][7]Carrier Protein
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClCarboxyl Activator
Sulfo-NHS N-HydroxysulfosuccinimideStabilizer
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0Optimal for EDC
Conjugation Buffer 1X PBS, pH 7.2 - 7.4Optimal for Amine coupling
Solvent Dry DMSO or DMFHapten Solubilization
Desalting Column Zeba™ Spin or PD-10 (7K MWCO)Purification
Step 1: Hapten Solubilization & Activation

Critical Insight: DNHPA is hydrophobic. Do not attempt to dissolve it directly in aqueous buffer, as it may precipitate or dissolve incompletely, leading to poor activation.

  • Dissolve Hapten: Dissolve 2 mg of DNHPA in 100 µL of dry DMSO. Ensure complete dissolution.

  • Prepare Activation Mix: Add the 100 µL DNHPA solution to 900 µL of Activation Buffer (MES, pH 6.0) .

    • Note: If precipitate forms, add more DMSO dropwise until clear (keep DMSO <30% total volume).

  • Add Crosslinkers:

    • Add 0.4 mg of EDC (approx. 10-fold molar excess over hapten).[8]

    • Add 1.1 mg of Sulfo-NHS (approx. 10-fold molar excess over hapten).[8]

  • Incubate: Mix well and react for 15 minutes at Room Temperature (RT) .

    • Mechanism:[9][10][11] This creates the semi-stable NHS-ester.

Step 2: Conjugation to BSA

Critical Insight: The pH must be raised to >7.0 immediately upon mixing with protein to deprotonate the lysine amines (


), making them nucleophilic.
  • Prepare Protein: Dissolve 2 mg of BSA in 1 mL of Conjugation Buffer (PBS, pH 7.2) .

  • Combine: Add the activated DNHPA solution slowly to the BSA solution while gently vortexing.

  • Incubate: React for 2 hours at RT or Overnight at 4°C.

    • Tip: Protect from light if the nitro-compound is photosensitive (common for nitro-aromatics).

Step 3: Purification

Unreacted DNHPA and byproducts (isourea) must be removed to prevent interference with downstream assays.

  • Equilibrate a Desalting Column (7K MWCO) with PBS.

  • Apply the reaction mixture to the column.

  • Centrifuge/Elute according to column specifications.

  • Collect the flow-through (Purified Conjugate). Discard the column (trapped small molecules).

Quality Control: Calculating Hapten Density

Trustworthiness: You cannot assume the reaction worked. You must quantify the Hapten-to-Protein Ratio (HPR).

Method: UV-Vis Absorbance

Because DNHPA contains nitro groups, it acts as a chromophore (likely absorbing between 300–400 nm), distinct from BSA’s peak at 280 nm.

  • Spectral Scan: Measure the absorbance of the conjugate from 200 nm to 500 nm.

  • Baseline: Measure the absorbance of pure BSA and pure DNHPA separately to determine their Extinction Coefficients (

    
    ).
    
    • 
      : Determine experimentally (dissolve known conc. of DNHPA in PBS and scan). Let's assume 
      
      
      
      is 360 nm for this example.
The Calculation (Beer-Lambert Law)


Simplified approximation (if hapten does not absorb at 280nm):

  • Calculate Protein Concentration:

    
    
    
  • Calculate Hapten Concentration:

    
    
    
  • Ratio:

    
    
    

Target Metrics:

  • Low Load: 5–10 haptens/BSA (Better for high-affinity antibody screening).

  • High Load: 15–25 haptens/BSA (Better for initial immune response induction).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation during activation DNHPA is hydrophobic; pH shock.Increase DMSO conc. (up to 30%); Ensure MES buffer is strictly pH 6.0 (not lower).
Precipitation during conjugation Over-modification of BSA Lysines.Reduce the molar excess of DNHPA (try 20:1 instead of 50:1).
Low HPR (< 2) Hydrolysis of NHS-ester.Work faster between activation and conjugation steps. Ensure buffers are fresh.
High HPR (> 30) Aggregation or non-covalent binding.Perform stringent purification (dialysis for 24h). Verify with SDS-PAGE (band shift).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on zero-length crosslinking chemistry).
  • Thermo Fisher Scientific. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) Product Information and Protocol.

  • Sigma-Aldrich. Bovine Serum Albumin (BSA) Product Specification and Properties.

  • Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183.

Sources

Application Note: Development and Optimization of an Anti-DNP Antibody ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The dinitrophenyl (DNP) group is the quintessential hapten model used in immunology to study antibody affinity maturation, class switching, and the physical chemistry of antigen-antibody interactions. Because DNP is a small molecule (<200 Da), it is non-immunogenic unless conjugated to a carrier protein (e.g., KLH, BSA).

Developing an ELISA to detect anti-DNP antibodies requires a specific strategic design to avoid "carrier effect" artifacts. This guide outlines a high-sensitivity Indirect ELISA protocol, emphasizing the "Mismatched Carrier Strategy" to ensure specificity for the hapten rather than the protein carrier.

Strategic Assay Design

The "Mismatched Carrier" Principle

To generate anti-DNP antibodies, animals are typically immunized with DNP-KLH (Keyhole Limpet Hemocyanin). KLH is highly immunogenic. Consequently, the antisera will contain:

  • Anti-DNP antibodies (Target).[1]

  • Anti-KLH antibodies (Off-target/Background).

  • Anti-Linker antibodies (Rare, but possible).

Critical Rule: Do NOT coat the ELISA plate with the same conjugate used for immunization.

  • Immunogen: DNP-KLH[2]

  • ELISA Coating: DNP-BSA (Bovine Serum Albumin) or DNP-OVA (Ovalbumin).[2]

By using DNP-BSA for coating, anti-KLH antibodies in the serum have no target to bind, ensuring that the signal generated is exclusively from anti-DNP antibodies.

Hapten Density (Epitope Density)

The molar ratio of DNP to protein (DNP:Protein ratio) on the coating antigen dramatically alters assay sensitivity:

  • Low Density (DNP

    
    -BSA):  Selectively detects high-affinity  antibodies. Stringent binding conditions.
    
  • High Density (DNP

    
    -BSA):  Detects total  antibody (both high and low affinity). The high density allows bivalent binding (avidity), stabilizing low-affinity interactions.
    

Assay Principle & Workflow

The assay utilizes an indirect ELISA format.[3] The plate is coated with DNP-BSA. Serum samples containing anti-DNP antibodies bind to the immobilized hapten. A secondary antibody conjugated to HRP (Horseradish Peroxidase) detects the bound primary antibody.

Visualization: Assay Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction cluster_2 Phase 3: Detection Step1 Coating DNP-BSA (Mismatched) Step2 Blocking (Casein or Gelatin) Step1->Step2 Step3 Sample Incubation (Anti-DNP Serum) Step2->Step3 Step4 Washing (PBS-T) Step3->Step4 Step5 Secondary Ab (Anti-IgG-HRP) Step4->Step5 Step6 Substrate (TMB) Step5->Step6 Step7 Stop Solution (H2SO4) Step6->Step7 Step8 Read OD 450nm Step7->Step8

Figure 1: Indirect ELISA workflow emphasizing the mismatched carrier strategy (DNP-BSA coating) to isolate anti-hapten response.

Detailed Protocol

Reagents Preparation
ReagentFormulationScientist's Note
Coating Buffer 0.05 M Carbonate-Bicarbonate, pH 9.6High pH aids hydrophobic interaction between protein and polystyrene.
Wash Buffer PBS + 0.05% Tween-20 (PBS-T)Tween-20 reduces non-specific hydrophobic binding.
Blocking Buffer PBS + 1% Casein (or 2% Fish Gelatin)Avoid BSA in blocker if coating with DNP-BSA to prevent masking. Casein is superior for hapten assays.
Diluent PBS + 0.1% Casein + 0.05% Tween-20Matches blocking buffer matrix.
Stop Solution 2N Sulfuric Acid (

)
Acid shifts TMB absorption peak from 650nm (blue) to 450nm (yellow), increasing sensitivity 2-3x.
Step-by-Step Procedure

Step 1: Coating

  • Dilute DNP-BSA to 2 µg/mL in Coating Buffer.

  • Add 100 µL/well to a 96-well High-Binding microplate (e.g., Nunc MaxiSorp).

  • Seal and incubate overnight at 4°C .

    • Insight: 4°C incubation yields more uniform coating than 37°C, reducing the "edge effect."

Step 2: Blocking

  • Aspirate coating solution.

  • Add 300 µL/well of Blocking Buffer.

  • Incubate 2 hours at Room Temperature (RT) .

    • Insight: The high volume (300 µL) ensures the upper walls of the well are blocked, preventing meniscus-related background.

Step 3: Sample Incubation

  • Wash plate 3 times with Wash Buffer (300 µL/well).

  • Add 100 µL/well of serum samples diluted in Diluent.

    • Titration: Start at 1:100 and serially dilute (1:3 or 1:5) down the plate.

  • Incubate 1 hour at RT .

Step 4: Secondary Antibody

  • Wash plate 4 times with Wash Buffer.

  • Add 100 µL/well of HRP-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG) diluted 1:5,000 - 1:10,000.

  • Incubate 45 minutes at RT .

Step 5: Detection

  • Wash plate 5 times with Wash Buffer.[4] Ensure total liquid removal on the final wash (tap plate on paper towels).

  • Add 100 µL/well TMB Substrate.

  • Incubate 10-15 minutes in the dark. Watch for blue color development.

  • Add 50 µL/well Stop Solution. Color turns yellow.

  • Read absorbance at 450 nm immediately.

Validation: The Specificity Check (Inhibition Assay)

To prove the signal is truly anti-DNP and not non-specific binding, perform an Inhibition Test :

  • Pre-incubate the diluted serum with free DNP-Lysine (10 µM - 100 µM) for 30 mins.

  • Add this mixture to the DNP-BSA coated plate.

  • Result: If the signal drops significantly (>80%) compared to serum without free DNP, the binding is specific.

Troubleshooting & Optimization Logic

Visualization: Troubleshooting Decision Tree

G Problem ELISA Issue Identified HighBg High Background (OD > 0.2 in Blank) Problem->HighBg LowSig Low Signal (OD < 1.0 in Pos) Problem->LowSig CheckBlock Check Blocking HighBg->CheckBlock CheckWash Check Washing HighBg->CheckWash CheckCoat Check Coating LowSig->CheckCoat Sol1 Switch BSA -> Casein Increase Block Time CheckBlock->Sol1 Sol2 Add Tween-20 Increase Wash Vol CheckWash->Sol2 Sol3 Increase DNP Ratio (Use DNP-High) CheckCoat->Sol3

Figure 2: Logic flow for diagnosing common anti-hapten ELISA failures.

Data Analysis: Estimating Affinity ( )

While Biacore (SPR) is the gold standard for kinetics, ELISA can estimate affinity using the Beatty Method [1].

Protocol:

  • Coat plate with two concentrations of antigen:

    
     and 
    
    
    
    .
  • Run serial dilutions of antibody for both coatings.[1]

  • Determine the antibody concentration

    
     and 
    
    
    
    required to reach 50% of the maximum OD (
    
    
    ) for both curves.
  • Calculate Affinity Constant (

    
    ):
    


Where


 is the dilution factor of the antigen (usually 2).

References

  • Beatty, J. D., et al. (1987). "Measurement of monoclonal antibody affinity by non-competitive enzyme immunoassay." Journal of Immunological Methods, 100(1-2), 173-179.

  • Cold Spring Harbor Protocols. (2023). "Antibody Response by ELISA." CSH Protocols.

  • Thermo Fisher Scientific. (2023). "ELISA Troubleshooting Guide."

  • Jackson ImmunoResearch. (2023). "ELISA Guide: Optimization and Validation."

Sources

Precision Characterization of DNP-Protein Conjugate Molar Ratio

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Importance

The 2,4-Dinitrophenyl (DNP) group is a classic hapten used to study antibody-antigen interactions and to generate anti-DNP antibodies. However, the efficacy of a DNP-protein conjugate (immunogen) is strictly governed by its Hapten-to-Protein (H/P) molar ratio .

  • Low Ratio (< 5 DNP/BSA): Often fails to elicit a robust immune response (poor immunogenicity).

  • Optimal Ratio (10–20 DNP/BSA): Typically yields high-titer, high-affinity IgG.

  • High Ratio (> 25 DNP/BSA): Can induce "epitope suppression" (immune tolerance) or cause the carrier protein to precipitate due to the neutralization of charged lysine residues (solubility issues).

This guide provides a multi-methodological workflow to determine the H/P ratio with high precision, moving beyond basic absorbance readings to include correction factors and orthogonal validation.

Principle of Operation

Characterization relies on distinguishing the signals of the hapten (DNP) and the carrier protein (e.g., BSA, KLH).

  • UV-Vis Spectroscopy (Gold Standard): DNP absorbs strongly at ~360 nm (yellow), a region where proteins have negligible absorbance. However, DNP also absorbs at 280 nm, interfering with protein quantification. We must mathematically "uncouple" these signals using a Correction Factor (CF).

  • MALDI-TOF MS (High-Resolution): Measures the mass shift of the intact conjugate compared to the native protein. This is the most accurate method as it is independent of extinction coefficients.

  • TNBS Assay (Indirect): Quantifies free primary amines (lysines) before and after conjugation. The loss of amines corresponds to DNP attachment.

Workflow Visualization

The following diagram outlines the logical flow for characterizing DNP conjugates, ensuring no step is overlooked.

DNP_Characterization_Workflow cluster_UV Method 1: UV-Vis (Routine) cluster_MS Method 2: MALDI-TOF (Validation) Start Start: Purified DNP-Conjugate Blank Blank in pH > 7.0 Buffer (Critical for DNP extinction) Start->Blank Desalt Desalt (Zeba Spin/Dialysis) Start->Desalt If High Precision Needed Measure Measure A280 and A360 Blank->Measure Calc_CF Apply Correction Factor (A280_prot = A280_total - A360*CF) Measure->Calc_CF Result_UV Calculate Molar Ratio Calc_CF->Result_UV Matrix Mix with Sinapinic Acid Desalt->Matrix MassShift Calculate Mass Shift (Delta Mass / MW_DNP) Matrix->MassShift Result_MS Precise Ratio MassShift->Result_MS

Caption: Logical workflow for determining DNP:Protein ratio. UV-Vis is the primary path; MALDI-TOF is confirmatory.

Method 1: UV-Vis Spectroscopy (The Standard Protocol)

This method is rapid and non-destructive. However, it requires strict adherence to pH control due to the pH-dependent absorbance of the DNP chromophore.

Materials
  • Spectrophotometer: Quartz cuvettes (1 cm pathlength) or NanoDrop (ensure pathlength normalization).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.2) or 0.1 M NaOH.

    • Note: Avoid Tris or buffers with high UV absorbance if possible.

  • Sample: Purified DNP-Protein conjugate (free DNP must be removed via dialysis or desalting columns).

Step-by-Step Protocol
  • Sample Preparation: Dilute the conjugate in the buffer to a concentration of approximately 0.2 – 1.0 mg/mL.

    • Critical Check: The solution must be yellow. If it is colorless, the pH is likely too low, or conjugation failed.

  • Blanking: Blank the spectrophotometer with the exact buffer used for dilution.

  • Measurement: Measure Absorbance at 280 nm (A280) and 360 nm (A360) .

    • Ensure values are between 0.1 and 1.0 AU for linearity.

  • Correction Factor Determination (Optional but Recommended):

    • If you have the free activated hapten (e.g., DNP-NHS ester), measure its A280 and A360.

    • Calculate

      
      .
      
    • Literature Standard: For DNP-Lysine, CF ≈ 0.344 .

Calculations

Use the Beer-Lambert Law (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


).[1][2]

Constants:

  • 
     (at pH > 7.0)
    
  • 
     (approx. 6.7 for 1% solution)
    

Step 1: Calculate DNP Concentration



Step 2: Correct Protein Absorbance Since DNP absorbs at 280 nm, we must subtract its contribution from the total A280.



Step 3: Calculate Protein Concentration


[3]

Step 4: Determine Molar Ratio



Method 2: MALDI-TOF Mass Spectrometry (High-Resolution)

When the protein carrier is heterogeneous (like KLH) or the UV spectrum is noisy, Mass Spectrometry provides the definitive "truth" by measuring physical mass addition.

Protocol Overview
  • Desalting: Buffer exchange the conjugate into water or volatile buffer (e.g., Ammonium Bicarbonate) using Zeba™ Spin Desalting Columns. Salts suppress ionization.

  • Matrix: Use Sinapinic Acid (SA) for large proteins (>10 kDa).

  • Acquisition: Acquire spectra for both the Unconjugated Control Protein and the DNP-Conjugate .

  • Calculation:



  • MW (DNP Group): The added mass is the DNP moiety plus the linker, minus the leaving group. For DNP-Lysine (formed from DNP-X-NHS), the added mass is typically ~166.1 Da (Dinitrophenyl group itself) + linker mass.

    • Note: If reacting 2,4-dinitrofluorobenzene (DNFB) directly with lysine, the added mass is 166.1 Da (Mass of DNP [167.1] - Mass of H [1.0]).

Data Presentation & Comparison

FeatureUV-Vis SpectroscopyMALDI-TOF MSTNBS Assay
Primary Output Absorbance (A360/A280)Molecular Weight (Da)Free Amine %
Accuracy Moderate (Dependent on

)
HighModerate
Sample Req. 10–100 µg< 5 µg50–100 µg
Interferences Turbidity, DNA, Buffer absorbanceSalts, DetergentsTris, Glycine buffers
Best For Routine QC, Batch releaseCharacterizing new conjugatesCross-validation

Troubleshooting & "Senior Scientist" Tips

  • The "Yellow" Trap: DNP is a pH indicator. At acidic pH, the absorbance at 360 nm drops significantly, and the solution becomes colorless. Always measure in pH > 7.0 (e.g., PBS or 0.1M NaOH) to ensure the DNP is in its quinoid form with maximal absorbance.

  • Precipitation: If your ratio calculation yields an impossibly high number, check for turbidity. Aggregates scatter light, artificially inflating A280 and A360. Spin the sample at 10,000 x g for 5 mins before measuring.

  • KLH Complexity: Keyhole Limpet Hemocyanin (KLH) is a massive aggregate (MW > 4 MDa). MALDI is difficult. For KLH, rely on UV-Vis, but express concentration in mg/mL rather than Molarity due to subunit heterogeneity.

References

  • Little, J. R., & Eisen, H. N. (1954). Preparation of Immunizing Antigens.[4][5][6][7][8] Methods in Medical Research, 10, 128. (Foundational text on DNP conjugation and spectral properties).

  • Thermo Fisher Scientific. (n.d.). Degree of Labeling (DOL) Calculator. Retrieved from

  • Hermanson, G. T. (2013).[9] Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on hapten-carrier chemistry).

  • Sigma-Aldrich. (n.d.). DNP-Albumin Conjugate Product Sheet. Retrieved from

  • Haugland, R. P. (2010).[9] The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen. (Source for extinction coefficients and correction factors).

Sources

Application Note: Flow Cytometric Analysis of Mast Cell Activation Using DNP Haptens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Dinitrophenyl (DNP) hapten system represents the "Gold Standard" model for studying IgE-mediated hypersensitivity and mast cell physiology. Unlike complex natural allergens, DNP conjugates (e.g., DNP-BSA) allow researchers to precisely control antigen valency and density. This Application Note details the use of DNP haptens to interrogate the FcεRI signaling pathway via flow cytometry. We focus on two critical readouts: degranulation monitoring (CD63/CD107a) and real-time calcium flux , providing a robust framework for screening anti-allergic therapeutics using RBL-2H3 cells or primary Bone Marrow-Derived Mast Cells (BMMCs).

Mechanistic Principle: The FcεRI Signaling Axis

The utility of DNP in flow cytometry relies on its ability to crosslink anti-DNP IgE antibodies bound to the high-affinity receptor, FcεRI. This aggregation initiates a phosphorylation cascade involving Lyn/Fyn and Syk kinases, leading to calcium mobilization and the fusion of secretory granules with the plasma membrane.

Visualization: FcεRI Activation Pathway

The following diagram illustrates the signaling cascade triggered by DNP-BSA, highlighting the checkpoints measurable by flow cytometry (Calcium and Surface Markers).

MastCellSignaling DNP DNP-BSA (Multivalent Antigen) IgE Anti-DNP IgE (Clone SPE-7) DNP->IgE Binds Receptor FcεRI Receptor Aggregation IgE->Receptor Crosslinks Kinases Lyn / Fyn / Syk Phosphorylation Receptor->Kinases Activates PLC PLCγ Activation Kinases->PLC Recruits IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium Ca2+ Mobilization (Indo-1 / Fluo-4 Readout) IP3->Calcium ER Release Degranulation Granule Exocytosis (CD63 / CD107a Exposure) Calcium->Degranulation Triggers Fusion

Figure 1: The DNP-IgE-FcεRI signaling axis. Green nodes indicate flow cytometry readouts.[1]

Protocol A: Surface Marker Degranulation Assay

Objective: Quantify mast cell activation by detecting the exposure of Granule-Associated Membrane Proteins (GRAMPs) such as CD63 (tetraspanin) and CD107a (LAMP-1).

Materials Required[2][3][4][5][6][7][8][9]
  • Cells: RBL-2H3 (ATCC CRL-2256) or Murine BMMCs.

  • Sensitization: Anti-DNP IgE (Clone SPE-7 is the industry standard).

  • Stimulation: DNP-BSA (Dinitrophenyl-Albumin conjugate).

  • Staining: Anti-CD63-PE or Anti-CD107a-APC.

  • Buffer: FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide).

Step-by-Step Methodology
Phase 1: Sensitization (Priming)
  • Harvest RBL-2H3 cells and resuspend at

    
     cells/mL in complete culture media.
    
  • Add Anti-DNP IgE (Clone SPE-7): Titrate to a final concentration of 50–100 ng/mL .

    • Expert Insight: Avoid excessive IgE concentrations (>1 µg/mL) with clone SPE-7, as it can exhibit "cytokinergic" properties, inducing survival signals or auto-activation without antigen [1].

  • Incubate overnight (12–16 hours) at 37°C, 5% CO2.

Phase 2: Stimulation (The Challenge)
  • Wash cells 2x with warm Tyrode’s Buffer or PBS to remove unbound IgE.

  • Resuspend cells in stimulation buffer containing the fluorochrome-conjugated antibodies (Anti-CD63 or Anti-CD107a ).

    • Note: Adding the antibody during stimulation captures the transiently exposed markers more effectively than post-staining.

  • Add DNP-BSA Antigen:

    • Prepare a serial dilution. Optimal activation typically occurs between 10–100 ng/mL.

    • Critical Control: Include a "No Antigen" control (spontaneous release) and an "Ionomycin" control (Maximal release, 1 µM).

  • Incubate for 20–30 minutes at 37°C.

Phase 3: Termination & Analysis
  • Stop reaction by adding ice-cold FACS buffer containing 2mM EDTA.

  • Centrifuge (300 x g, 5 min) and wash 2x.

  • Resuspend in FACS buffer with a Viability Dye (e.g., 7-AAD or DAPI).

  • Acquire on flow cytometer.[1][2][3][4][5][6][7][8]

Protocol B: Real-Time Calcium Flux Assay

Objective: Measure the kinetics of intracellular calcium release (


) immediately following DNP-BSA contact.
Materials Required[2][3][4][5][6][7][8][9]
  • Dye: Indo-1 AM (Ratiometric, preferred) or Fluo-4 AM (Intensometric).

  • Media: Calcium-rich buffer (HBSS with Ca2+/Mg2+).

Step-by-Step Methodology
  • Loading: Harvest IgE-sensitized cells (from Protocol A, Phase 1).

  • Incubate with 1–2 µM Indo-1 AM for 30 minutes at 37°C in the dark.

  • Wash 2x and resuspend in warm HBSS. Rest cells for 15 minutes to allow de-esterification of the dye.

  • Baseline Acquisition: Place tube on the flow cytometer. Record "Unstimulated" baseline for 30 seconds.

    • Gating: Plot Indo-1 Violet (Bound) vs. Indo-1 Blue (Free).

  • Injection: Without stopping the recording (if possible) or pausing briefly, inject DNP-BSA (100 ng/mL) .

  • Kinetic Recording: Continue recording for 3–5 minutes. Watch for the rapid shift in the Violet/Blue ratio.

Data Analysis & Gating Strategy

Proper gating is essential to exclude debris and dead cells, which can nonspecifically bind DNP conjugates or antibodies.

Visualization: Gating Logic

GatingStrategy AllEvents All Events Singlets Singlets (FSC-A vs FSC-H) AllEvents->Singlets Remove Doublets LiveCells Live Cells (Viability Dye Negative) Singlets->LiveCells Exclude Dead Activation Activation Analysis (CD63+ / CD107a+) LiveCells->Activation Protocol A Calcium Calcium Kinetics (Time vs Ratio) LiveCells->Calcium Protocol B

Figure 2: Sequential gating strategy to ensure data integrity.

Expected Results Summary
ParameterUnstimulated ControlDNP-BSA StimulatedIonomycin (Pos. Control)
CD63 MFI Low (Baseline)High (10-50 fold increase) Very High
% CD107a+ < 2%30% - 80% > 90%
Ca2+ Flux Flat BaselineRapid Peak (<1 min) Sustained High Peak

Troubleshooting & Scientific Validation (E-E-A-T)

The "Bell-Shaped" Dose Response

A common pitfall in DNP assays is Supra-Optimal Activation .

  • Observation: High concentrations of DNP-BSA (>1000 ng/mL) often result in reduced degranulation compared to 100 ng/mL.

  • Mechanism: Excessive antigen density causes monovalent binding (one antigen per IgE) rather than crosslinking (bridging two IgE molecules), or recruits inhibitory phosphatases (SHIP-1) [2].

  • Solution: Always perform a log-scale titration of DNP-BSA (1, 10, 100, 1000 ng/mL) to find the peak response.

Specificity Controls

To validate that the response is strictly IgE/Ag mediated:

  • Non-DNP Control: Challenge sensitized cells with unconjugated BSA. Result should be negative.

  • Desensitization: Pre-incubating cells with monovalent DNP-Lysine should block subsequent DNP-BSA activation (Hapten inhibition).

References

  • Creative Biolabs. Mouse Anti-DNP Recombinant Antibody (clone SPE7). Available at: [Link][9]

  • Huber, M. Why does higher concentration of DNP-HSA leads to inhibition of mast cell deregulation? ResearchGate.[1][2][10] Available at: [Link]

  • Wang, Z., et al. Systematic comparisons of various markers for mast cell activation in RBL-2H3 cells.[2] Biomolecules & Therapeutics (2024).[2] Available at: [Link]

  • UCL Flow Cytometry Core. Calcium Flux Protocol. Available at: [Link]

Sources

Application Note: DNP Hapten for In Vitro B-Cell Activation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The DNP Hapten as a Versatile Tool in Immunology

The study of B-lymphocyte activation is fundamental to understanding adaptive immunity, vaccine development, and autoimmune pathologies. A critical tool in this field is the use of model antigens that can elicit controlled and reproducible immune responses in vitro. The 2,4-dinitrophenyl (DNP) group is a classic and widely used hapten for this purpose.[1][2] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[3][4][5] DNP itself is not immunogenic and is not found endogenously, making it an ideal, specific target for studying antibody responses without confounding variables.[1] By conjugating DNP to different carriers, researchers can selectively trigger distinct B-cell activation pathways, providing a powerful system to dissect the complex mechanisms of humoral immunity.

This guide provides a comprehensive overview of the principles and protocols for using DNP-conjugated antigens to activate B-cells in vitro, focusing on both T-cell independent and T-cell dependent pathways.

Principle of the Assay: B-Cell Receptor (BCR) Cross-Linking

The activation of a naive B-cell begins with the binding of an antigen to its surface-bound B-cell receptor (BCR). For a robust activation signal to be generated, multiple BCRs must be brought into close proximity, a process known as cross-linking.[6][7] This clustering triggers a signaling cascade within the B-cell, initiating its activation, proliferation, and differentiation.

DNP-conjugated antigens are exceptionally effective at inducing this response because a single carrier molecule can be decorated with multiple DNP haptens. This multivalent presentation allows the antigen to simultaneously bind and bridge numerous BCRs on the B-cell surface.[8][9][10] The degree of DNP conjugation (epitope density) can significantly influence the outcome, with low to intermediate conjugation favoring immunity and high conjugation potentially inducing tolerance.[8][11]

The initial intracellular event following BCR cross-linking is the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the BCR-associated proteins Igα and Igβ by Src-family kinases.[6][12] This creates docking sites for and activates spleen tyrosine kinase (Syk), which in turn propagates the signal through multiple downstream pathways, ultimately leading to changes in gene expression and the B-cell's fate.[12]

bcr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR1 BCR IgA1 Igα/β BCR2 BCR IgA2 Igα/β ITAMs ITAM Phosphorylation (Src-family kinases) IgA1->ITAMs IgA2->ITAMs Antigen Multivalent DNP-Carrier Antigen->BCR1 Cross-linking Antigen->BCR2 Cross-linking Syk Syk Recruitment & Activation ITAMs->Syk Cascade Downstream Signaling (PLC-γ2, PI3K, etc.) Syk->Cascade

Caption: Initial signaling cascade upon BCR cross-linking by a DNP-carrier antigen.

Experimental Design: T-Independent vs. T-Dependent Activation

The choice of carrier molecule conjugated to DNP dictates the type of B-cell response initiated. This allows for the precise study of different activation pathways.

  • T-Cell Independent (TI) Antigens: These antigens can activate B-cells without direct help from T-cells. They are typically large, polymeric molecules with repeating epitopes. The classic TI model antigen is DNP-Ficoll .[13][14][15][16] The highly repetitive structure of Ficoll allows for extensive BCR cross-linking, providing a strong "Signal 1" that is sufficient to induce B-cell proliferation and differentiation, primarily leading to the secretion of IgM antibodies.[17]

  • T-Cell Dependent (TD) Antigens: These antigens require a second signal, traditionally provided by helper T-cells, for full B-cell activation, including class-switching to IgG, IgA, or IgE, and the formation of memory B-cells.[7][18] Common TD model antigens are DNP-Keyhole Limpet Hemocyanin (DNP-KLH) or DNP-Bovine Serum Albumin (DNP-BSA) .[2][3] In this scenario, the B-cell binds the DNP hapten, internalizes the entire conjugate, processes the carrier protein, and presents peptides from the carrier on its MHC class II molecules.[3] Helper T-cells that recognize these peptides then provide the necessary co-stimulation ("Signal 2").

For in vitro TD assays, T-cell help can be mimicked by using a combination of reagents that provide the necessary second signal, such as soluble CD40 Ligand (sCD40L) and specific cytokines like IL-4 or IL-21.[18][19]

activation_pathways cluster_ti T-Independent (TI) Pathway cluster_td T-Dependent (TD) Pathway NaiveB Naive B Cell TI_Ag DNP-Ficoll NaiveB->TI_Ag TD_Ag DNP-KLH NaiveB->TD_Ag TI_Signal Extensive BCR Cross-linking (Signal 1) TI_Ag->TI_Signal TI_Outcome Proliferation & IgM Secretion TI_Signal->TI_Outcome TD_Signal1 BCR Binding & Internalization (Signal 1) TD_Ag->TD_Signal1 APC_B Antigen Presentation (Carrier Peptide on MHC-II) TD_Signal1->APC_B TD_Signal2 T-Cell Help (CD40L + Cytokines) (Signal 2) APC_B->TD_Signal2 TD_Outcome Full Activation: Proliferation, Class Switching, IgG Secretion, Memory TD_Signal2->TD_Outcome

Caption: Comparison of T-Independent and T-Dependent B-cell activation pathways.

Experimental Workflow Overview

A typical in vitro B-cell activation experiment follows a clear workflow from cell isolation to data analysis. The specific readouts are chosen based on the experimental question, with flow cytometry being ideal for single-cell proliferation and phenotype analysis, and ELISA being the standard for quantifying secreted antibodies.

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_harvest Harvesting (Day 3-9) cluster_analysis Analysis Isolate Isolate B Cells (e.g., from murine spleen or human PBMCs) Culture Culture & Stimulate B Cells (with DNP-Antigen +/- Cytokines) Isolate->Culture Harvest Harvest Cells & Supernatant Culture->Harvest Flow Flow Cytometry Analysis (Proliferation, Activation Markers) Harvest->Flow Cells ELISA ELISA Analysis (Secreted Ig in Supernatant) Harvest->ELISA Supernatant

Caption: General experimental workflow for in vitro B-cell activation assays.

Protocols

Protocol 1: Isolation of Murine Splenic B-Cells

This protocol describes the enrichment of B-cells from a mouse spleen using negative selection, which yields a population of untouched, resting B-cells.

  • Spleen Homogenization: Aseptically harvest spleens from mice and place them in a sterile petri dish containing 5-10 mL of cold RPMI-1640 medium. Gently mash the spleen through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a syringe.[20]

  • Red Blood Cell (RBC) Lysis: Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the pellet in 2-5 mL of 1x RBC Lysis Buffer. Incubate for 5 minutes on ice.[20]

  • Wash: Stop the lysis by adding 10-20 mL of cold PBS. Centrifuge at 400 x g for 5 minutes at 4°C and discard the supernatant. Resuspend the cell pellet in an appropriate buffer for cell counting.

  • B-Cell Enrichment: Use a commercially available murine B-cell isolation kit (negative selection) according to the manufacturer's instructions. This typically involves incubating the splenocytes with an antibody cocktail against non-B-cells, followed by magnetic bead separation.

  • Purity Check: Assess the purity of the isolated B-cells (typically >95% CD19+) via flow cytometry.

  • Cell Culture: Resuspend the purified B-cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol) at a concentration of 1-2 x 10⁶ cells/mL.

Protocol 2: In Vitro B-Cell Activation Assay

This protocol outlines the stimulation of isolated B-cells under TI and TD conditions.

  • Cell Seeding: Plate the purified B-cells in a 96-well U-bottom plate. The optimal seeding density should be determined but typically ranges from 25,000 to 100,000 cells per well (in 200 µL final volume).[18][19]

  • Stimulation Conditions: Prepare stimulation cocktails and add them to the appropriate wells. Include unstimulated and carrier-only controls.

Condition Stimuli Purpose
Unstimulated Control Media onlyBaseline measurement
TI Stimulation DNP-Ficoll (1-10 ng/mL)T-Independent activation
TD Stimulation DNP-KLH (1-10 µg/mL) + sCD40L (1 µg/mL) + IL-21 (100 ng/mL)T-Dependent activation (mimicked)
Carrier Control KLH only (1-10 µg/mL)Control for carrier-specific effects
Positive Control LPS (1 µg/mL) or CpG (5 µg/mL)Polyclonal B-cell activation
  • Incubation: Culture the plates at 37°C in a 5% CO₂ incubator for 3 to 9 days. The optimal duration depends on the desired readout (e.g., 3-4 days for proliferation, 6-9 days for robust antibody secretion and plasma cell differentiation).[18][19][21]

  • Harvesting: After incubation, carefully collect the supernatant from each well for ELISA analysis and store at -20°C. The cells can then be harvested for flow cytometry analysis.

Protocol 3: Flow Cytometry Analysis of B-Cell Activation

Flow cytometry allows for the detailed characterization of B-cell activation status, proliferation, and differentiation into antibody-secreting cells.[22]

  • Cell Staining:

    • Transfer cells from the culture plate to a V-bottom 96-well plate and wash with FACS buffer (PBS + 2% FBS).

    • Stain with a viability dye (e.g., LIVE/DEAD Fixable Stain) for 20 minutes at room temperature to exclude dead cells from analysis.[18][19]

    • Wash the cells again.

    • Stain with a cocktail of fluorescently-labeled antibodies against surface markers for 30 minutes on ice. A common panel includes:

      • B-Cell Marker: CD19

      • Plasmablast/Plasma Cell Markers: CD138, CD38, CD27[18][19]

      • Activation Markers: CD69, CD86

    • Wash cells twice with FACS buffer.

  • Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single lymphocytes, then on CD19+ B-cells. Within the B-cell gate, quantify the percentage of cells expressing activation markers or that have differentiated into plasmablasts (e.g., CD19+CD27+CD38+).[18][19] If a proliferation dye was used at the start of the culture, the dilution of the dye can be analyzed to determine the extent of cell division.

Protocol 4: ELISA for DNP-Specific Antibody Secretion

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of DNP-specific antibodies (e.g., IgM or IgG) in the culture supernatant.[23][24][25]

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a DNP-conjugated protein different from the one used for stimulation (e.g., use DNP-BSA for coating if DNP-KLH was the stimulus) at 5-10 µg/mL in coating buffer (e.g., bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[23][25]

  • Washing & Blocking: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., PBS + 1% BSA) to each well and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add 100 µL of culture supernatants (appropriately diluted in blocking buffer) and standards (purified mouse IgM or IgG) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add 100 µL of a horseradish peroxidase (HRP)-conjugated detection antibody specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgM-HRP or anti-mouse IgG-HRP). Incubate for 1-2 hours at room temperature.

  • Development: Wash the plate thoroughly. Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Reading: Stop the reaction by adding 50 µL of stop solution (e.g., 1M H₂SO₄). Read the absorbance at 450 nm on a microplate reader.

  • Quantification: Calculate the concentration of DNP-specific antibodies in the samples by comparing their absorbance values to the standard curve.

Data Interpretation & Expected Results

  • Unstimulated B-cells: Should show minimal proliferation, no significant expression of late activation markers (CD27, CD38), and baseline levels of antibody secretion.

  • DNP-Ficoll (TI) Stimulated B-cells: Should exhibit significant proliferation and robust DNP-specific IgM secretion. Little to no IgG should be detected.

  • DNP-KLH + CD40L/IL-21 (TD) Stimulated B-cells: Should show strong proliferation, differentiation into CD27+CD38+ plasmablasts, and significant secretion of DNP-specific IgG , indicating successful class-switching.[18][19]

References

  • van der Veen, B. S., et al. (2022). Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells. Frontiers in Immunology. [Link]

  • SYnAbs. (2019). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. SYnAbs. [Link]

  • Jasani, B., et al. (1992). Dinitrophenyl (DNP) hapten sandwich staining (DHSS) procedure. A 10 year review of its principle reagents and applications. Journal of Immunological Methods. [Link]

  • Coutinho, A., & Möller, G. (1973). A chemical approach to the mechanism of B-lymphocyte activation. II. The pure presentation of haptens does not inactivate B lymphocytes. The Journal of Experimental Medicine. [Link]

  • van der Veen, B. S., et al. (2022). Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells. PMC. [Link]

  • Uddin, M. J., et al. (2020). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. PMC. [Link]

  • Mond, J. J., et al. (1978). Activation of B Cell Subsets by T-dependent and T-independent Antigens. Immunological Reviews. [Link]

  • Pone, E. J., et al. (2012). Analysis by Flow Cytometry of B-Cell Activation and Antibody Responses Induced by Toll-Like Receptors. Springer Nature Experiments. [Link]

  • Feldmann, M. (1972). Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin. The Journal of Experimental Medicine. [Link]

  • Mosier, D. E., et al. (1974). CELLULAR REQUIREMENTS FOR THE PRIMARY IN VITRO ANTIBODY RESPONSE TO DNP-FICOLL. PMC. [Link]

  • Schieffer, T. (2017). B cell receptor activation. YouTube. [Link]

  • Park, B. K., et al. (1987). Drug-protein conjugates--XI. Disposition and immunogenicity of dinitrofluorobenzene, a model compound for the investigation of drugs as haptens. Biochemical Pharmacology. [Link]

  • Iverson, G. M. (1970). Mechanism of a Hapten-Specific Helper Effect in Mice. The Journal of Immunology. [Link]

  • Kurt-Jones, E. A., et al. (1987). ANTIGEN PRESENTATION BY HAPTEN-SPECIFIC B LYMPHOCYTES V. Requirements for Activation of Antigen-Presenting B Cells. The Journal of Immunology. [Link]

  • Mond, J. J., et al. (1978). Carrier-directed anti-hapten responses by b-cell subsets. PMC. [Link]

  • Bio-Rad. (n.d.). Flow cytometry protocols. Bio-Rad. [Link]

  • The, T. H., et al. (1975). Cells involved in the in vitro stimulation by DNP-carrier complexes of in vivo primed mouse spleen cells. Immunology. [Link]

  • de Groot, M., et al. (2020). Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation. Frontiers in Immunology. [Link]

  • Segal, S., et al. (1974). Stimulation of antibody production to the hapten 2,4-dinitrobenzene by affinity labeled murine lymphoid cells. I. Ability of affinity labeled murine lymphoid cells to activate the in vivo immune response. The Journal of Experimental Medicine. [Link]

  • Mosier, D. E., et al. (1974). Cellular requirements for the primary in vitro antibody response to DNP-ficoll. The Journal of Experimental Medicine. [Link]

  • Yung, L. L. L. (1974). The role of DNP in antigen activation of cellular immune responses. UBC Library Open Collections. [Link]

  • Zeng, X., et al. (2014). Gamma delta T cells recognize haptens and mount a hapten-specific response. eLife. [Link]

  • Wang, L., et al. (2019). The regulators of BCR signaling during B cell activation. PMC. [Link]

  • Janeway, C. A. Jr., et al. (2001). B-cell activation by armed helper T cells. Immunobiology: The Immune System in Health and Disease. 5th edition. [Link]

  • 2BScientific. (n.d.). Application Guides / ELISA Protocol. 2BScientific. [Link]

  • Fujii, H., et al. (2004). T cells specific to hapten–carrier but not to carrier alone assist in the production of anti-hapten and anti-carrier antibodies. International Immunology. [Link]

  • Turner, J. S., et al. (2018). B Cell Receptor Crosslinking Augments Germinal Center B Cell Selection when T Cell Help Is Limiting. PMC. [Link]

  • Van der Snick, J., et al. (2016). Comparative In Vitro Immune Stimulation Analysis of Primary Human B Cells and B Cell Lines. PMC. [Link]

  • Saito, H., et al. (2015). Multivalent Antigens for Promoting B and T Cell Activation. PMC. [Link]

  • Nossal, G. J. V., et al. (1975). Induction of B cell tolerance in vitro to 2,4-dinitrophenyl coupled to a copolymer of D-glutamic acid and D-lysine (DNP-D-GL). The Journal of Experimental Medicine. [Link]

  • GenFollower. (2025). Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower. [Link]

  • Uckun, F. M., et al. (1995). Cross-linking of B cell antigen receptor-related structure of pre-B cell lines induces tyrosine phosphorylation of p85 and p110 subunits and activation of phosphatidylinositol 3-kinase. The Journal of Clinical Investigation. [Link]

  • Francis, N. L., et al. (2022). Multimericity Amplifies the Synergy of BCR and TLR4 for B Cell Activation and Antibody Class Switching. Frontiers in Immunology. [Link]

  • Feldmann, M., & Nossal, G. J. V. (1972). INDUCTION OF IMMUNITY AND TOLERANCE IN VITRO BY HAPTEN PROTEIN CONJUGATES. NIH. [Link]

  • Boster Bio. (n.d.). ELISA Handbook. Boster Bio. [Link]

  • Hsieh, F-Y., et al. (1996). Contact sensitization induces proliferation of heterogeneous populations of hapten-specific T cells. Journal of Investigative Dermatology. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. [Link]

  • Aldo-Benson, M., & Scheiderer, L. (1985). 2,4-Dinitrophenyl (DNP)-specific continuous B cell lines as a model system for studying B cell activation and tolerance. Journal of Immunology. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Non-Specific Binding in DNP ELISA Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting Guide for Dinitrophenol (DNP) Hapten-Carrier ELISAs Audience: Senior Scientists, Assay Development Leads, and Bioanalytical Researchers Last Updated: February 12, 2026

Introduction: The DNP Paradox

You are likely using 2,4-Dinitrophenol (DNP) as a model hapten to study immune responses (e.g., Anti-DNP IgE/IgG) or as a tagging system. While DNP is a robust immunogen, its chemical nature presents a unique challenge in ELISA formats: Hydrophobicity .

DNP is an aromatic nitro compound. When conjugated to a carrier protein (like BSA or HSA) to coat ELISA plates, it creates a surface that is not only immunologically active but also prone to high non-specific binding (NSB) due to hydrophobic interaction with serum proteins and detection antibodies.

This guide moves beyond basic "wash more" advice. It provides a root-cause diagnostic framework to distinguish between True NSB (sticky plastic), Carrier Cross-Reactivity (anti-BSA antibodies), and Hydrophobic Interference .

Part 1: The Diagnostic Framework

Before changing reagents, you must identify where the background is coming from. In DNP assays, "High Background" is usually one of three distinct artifacts.

The "Three-Well" Validation System

To validate your assay, every run during optimization must include these three control wells. This is your self-validating system.

Well TypeCoatingSample AddedPurpose
A (Test) DNP-BSASerum/AntibodyMeasures Total Signal (Specific + NSB).
B (Carrier Control) BSA (Unconjugated)Serum/AntibodyCRITICAL: Measures antibodies binding to the Carrier (BSA) rather than DNP.
C (Blank/NSB) DNP-BSADiluent OnlyMeasures secondary antibody binding directly to the coat or plastic.

Interpretation:

  • High Signal in B: Your subject has antibodies against BSA. Solution: Change carrier (e.g., to DNP-HSA) or adsorb serum with free BSA.

  • High Signal in C: Your secondary antibody is sticky or the blocking is insufficient. Solution: Optimize Blocking Buffer.

  • Signal A ≈ Signal B: You have no specific anti-DNP response; it is all artifact.

Part 2: Optimization Protocols (The "How")

Blocking Strategy: Combatting Hydrophobicity

Standard 1% BSA blocking is often insufficient for DNP assays because DNP moieties can "poke through" a thin protein monolayer, attracting sticky serum components.

Recommended Protocol:

  • Blocker: 2-3% BSA (Fraction V, Fatty Acid Free) OR 1% Casein in PBS.

    • Why: Casein forms a tighter micellar structure than BSA, better covering hydrophobic DNP gaps.

  • Time: Minimum 2 hours at Room Temperature (RT) or Overnight at 4°C.

  • The "Tween Trick": Add 0.05% Tween-20 directly to the blocking buffer.

    • Mechanism:[1][2][3][4] Small detergent micelles block hydrophobic pockets on the plastic that large proteins cannot reach.

Wash Buffer Engineering

The wash step must disrupt low-affinity hydrophobic bonds without stripping the specific high-affinity Anti-DNP antibodies.

  • Base: PBS (Phosphate Buffered Saline).

  • Detergent: Increase Tween-20 from the standard 0.05% to 0.1% .

  • Salinity (The "High Salt" Wash):

    • If background persists, raise NaCl concentration in the wash buffer to 500 mM (standard is 137 mM).

    • Mechanism:[1][2][3][4] High ionic strength disrupts charge-based non-specific interactions often seen with "sticky" IgE samples.

Sample Diluent Formulation

Never dilute samples in plain PBS. The diluent must act as a "decoy" for NSB.

High-Performance Diluent Recipe:

  • Buffer: PBS, pH 7.4

  • Protein: 1% BSA (matches the carrier) + 1% Normal Goat Serum (if using Goat Anti-Mouse/Rabbit detection).

  • Detergent: 0.05% Tween-20.

  • Additive (Optional): 0.5 M NaCl (if using the High Salt protocol).

Part 3: Visualizing the Problem

Diagram 1: Sources of Signal in DNP ELISA

This diagram illustrates the three competing interactions occurring in your well.

DNP_Interactions Plate ELISA Plate Surface Coat Coating: DNP-BSA Conjugate Plate->Coat Adsorption NSB_Hydro Artifact 2: Hydrophobic Stickiness Plate->NSB_Hydro Poor Blocking Specific Target: Anti-DNP Antibody Coat->Specific Specific Binding (Desired) NSB_Carrier Artifact 1: Anti-BSA Antibody Coat->NSB_Carrier Carrier Cross-Reactivity (False Positive) Coat->NSB_Hydro DNP Hydrophobicity Signal HRP Detection Signal Specific->Signal NSB_Carrier->Signal NSB_Hydro->Signal

Caption: Signal generation pathways. Ideally, only the Green path exists. Red and Yellow paths represent common DNP artifacts.

Part 4: Troubleshooting Matrix (FAQs)

Q1: My "Blank" (No Sample) OD is > 0.2. What do I do?

  • Cause: Secondary antibody (e.g., Goat Anti-Mouse HRP) is binding to the plate or the DNP-BSA coat.

  • Action:

    • Titrate the secondary antibody. You are likely using it too concentrated. Try 1:5,000 to 1:20,000.

    • Switch to a "Pre-adsorbed" secondary antibody (adsorbed against the carrier species, e.g., Bovine).

Q2: I see signal in my BSA-only control wells.

  • Cause: Your samples contain antibodies against Bovine Serum Albumin (common in human serum due to dietary beef/milk).

  • Action:

    • Switch Carrier: Use DNP-Keyhole Limpet Hemocyanin (KLH) or DNP-Ovalbumin for coating.

    • Neutralization: Add 1-2% free BSA to your Sample Diluent and incubate for 30 mins before adding to the plate. This "soaks up" the anti-BSA antibodies.

Q3: My standard curve looks good, but serum samples have high background.

  • Cause: Matrix Effect.[5] Serum proteins are adhering to the hydrophobic DNP.

  • Action: Increase the "Soak Time" during washing.

    • Protocol: Dispense wash buffer -> Wait 60 seconds -> Aspirate. Repeat 4-5 times. This allows time for low-affinity non-specific bonds to dissociate.[2]

Q4: Should I use High-Binding or Medium-Binding plates?

  • Recommendation: Use Medium-Binding plates for DNP-BSA.

  • Reasoning: DNP-BSA adsorbs very strongly. High-binding plates often have a hydrophobic surface treatment that exacerbates the "stickiness" of the DNP moiety, making it harder to block the empty spaces.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Logic Start Problem: High Background CheckBlank Check Blank Well (Diluent Only) Start->CheckBlank BlankHigh Blank OD > 0.15 CheckBlank->BlankHigh Yes BlankLow Blank OD < 0.15 CheckBlank->BlankLow No SecAb Issue: Secondary Ab or Blocking BlankHigh->SecAb Fix1 Action: Titrate Secondary Ab Increase Blocker Conc. SecAb->Fix1 CheckCarrier Check BSA-Only Control Well BlankLow->CheckCarrier CarrierHigh BSA Control High CheckCarrier->CarrierHigh Yes CarrierLow BSA Control Low CheckCarrier->CarrierLow No AntiCarrier Issue: Anti-Carrier Antibodies CarrierHigh->AntiCarrier Fix2 Action: Add free BSA to Diluent Switch Coating Carrier AntiCarrier->Fix2 MatrixIssue Issue: Hydrophobic Matrix Effect CarrierLow->MatrixIssue Fix3 Action: High Salt Wash (500mM) Add Tween to Blocker MatrixIssue->Fix3

Caption: Step-by-step logic to isolate the source of noise in DNP ELISAs.

References

  • Vashist, S. K., & Barton, S. (2024). Blocking Buffer Optimization Protocol. LI-COR Biosciences. Link

  • Surmodics IVD. (2024). Non-Specific Binding: What You Need to Know. Surmodics. Link

  • Thermo Fisher Scientific. ELISA Troubleshooting Guide: High Background. Thermo Fisher. Link

  • Bio-Rad. ELISA Optimization and Troubleshooting. Bio-Rad Antibodies. Link

  • Sino Biological. ELISA Troubleshooting: High Background. Sino Biological. Link

Sources

Technical Support Center: Purification & Characterization of DNP-Conjugated Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges of DNP-Conjugated Proteins Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide with Troubleshooting & FAQs

Introduction: The DNP Paradox

2,4-Dinitrophenol (DNP) is a classic hapten used to render proteins immunogenic or to create defined antigens for immunological studies. However, the very properties that make DNP effective—its aromatic structure and hydrophobicity—introduce significant challenges during purification.

When you conjugate DNP to a carrier protein (like BSA, KLH, or Ovalbumin), you are essentially coating a water-soluble molecule with hydrophobic patches. This guide addresses the three critical hurdles in DNP-protein biochemistry: solubility collapse (precipitation) , incomplete purification (free hapten removal) , and quantification errors (DOL calculation).

Module 1: The "Sticky" Situation – Aggregation & Solubility

The Mechanism

DNP groups are hydrophobic. When multiple DNP molecules attach to surface lysines, they displace charged/polar groups, reducing the protein's hydration shell. If the Degree of Labeling (DOL) is too high, the protein surface becomes predominantly hydrophobic, leading to irreversible aggregation and precipitation.[1]

Troubleshooting Guide: Precipitation

Q: My protein precipitated immediately after adding the DNP-NHS ester. Can I save it?

  • Immediate Action: Do not vortex. Vortexing promotes further aggregation.

  • Root Cause: Likely "shock" precipitation due to high local concentration of the hydrophobic linker or organic solvent (DMSO/DMF).

  • Solution:

    • Spin down the precipitate (10,000 x g, 5 min).

    • Test the supernatant. If protein is present, proceed with purification.[2][3][4][5]

    • If the pellet contains your product, try resolubilizing in PBS + 0.1% SDS or 6M Urea (if downstream applications permit denaturation).

    • Prevention: Add the DNP stock solution dropwise while stirring the protein solution rapidly. Ensure the organic solvent volume does not exceed 10% of the total reaction volume.

Q: The solution was clear during reaction but precipitated during dialysis. Why?

  • Root Cause: "Isoelectric crashing" or Salt Shock. The reaction buffer (often Carbonate pH 9.0) keeps the DNP-protein soluble due to charge repulsion. Dialyzing directly into a low-salt or low-pH buffer (like PBS pH 7.4) can cause the protein to crash as it passes through its isoelectric point (pI) or loses stabilizing salts.

  • Protocol Fix: Use a Step-Down Dialysis :

    • Dialyze first against PBS + 500 mM NaCl (High Salt stabilizes hydrophobic interactions).

    • Dialyze subsequently against standard PBS.

Module 2: The Unreacted Menace – Removal of Free DNP

The Challenge

Free DNP (unreacted hydrolyzed ester or sulfonic acid) has a high extinction coefficient. Even trace amounts of free DNP will artificially inflate your DOL calculation, leading you to believe you have a potent conjugate when you actually have a mixture of unlabeled protein and free dye.

Comparative Protocol: Cleanup Methods
MethodEfficiencyProsConsBest For
Dialysis Low-MediumGentle, scalable volume.Slow (24-48h). Free DNP "sticks" to cellulose membranes.Large volumes (>5 mL), stable proteins.
Size Exclusion (Desalting) HighFast (15 min). Excellent removal of small molecules.Dilutes sample. Requires column packing or specific cartridges.[6]Small volumes (<2 mL), rapid cleanup.
Ammonium Sulfate Precipitation MediumConcentrates protein.[5]Labor-intensive. Difficult to remove all free DNP from the pellet.Large scale, robust proteins (e.g., IgGs).
Recommended Workflow: Sephadex G-25 Desalting

Use this method for >95% removal of free DNP.

  • Equilibration: Equilibrate a Sephadex G-25 (PD-10 equivalent) column with 25 mL of PBS (pH 7.2).

  • Loading: Apply up to 2.5 mL of the reaction mixture to the center of the column bed.

  • Elution: Add 3.5 mL of PBS. Collect the flow-through in 0.5 mL fractions.

  • Visual Check: The DNP-protein conjugate (Yellow) will elute first (Void Volume). The free DNP (Yellow) will remain near the top or elute much later.

    • Note: You should see a clear separation of yellow bands on the column.

Module 3: Quality Control – Determining Degree of Labeling (DOL)

The Math of Characterization

Calculating DOL requires measuring absorbance at 280 nm (Protein) and ~360 nm (DNP). However, DNP also absorbs at 280 nm. You must correct for this spectral overlap, or you will underestimate the protein concentration.

Critical Parameter: pH Dependence

DNP is a pH-sensitive chromophore (an indicator).

  • Acidic/Neutral (pH < 7.5):

    
     nm.
    
  • Alkaline (pH > 8.0):

    
     shifts to 
    
    
    
    nm (Phenoxide form).[7]
  • Rule: Always measure absorbance in PBS (pH 7.2–7.4) to ensure the extinction coefficient

    
     is valid.
    
Step-by-Step DOL Calculation
  • Measure Absorbance:

    • 
       (Total absorbance at 280 nm)[8]
      
    • 
       (Absorbance of DNP peak)[7]
      
  • Calculate DNP Concentration:

    
    
    
  • Correct Protein Absorbance (

    
    ): 
    
    
    
    
    [8]
    • CF (Correction Factor)

      
       (Verify this by measuring free DNP precursor).
      
  • Calculate Protein Concentration:

    
    [8]
    
  • Calculate DOL:

    
    
    

Visualizations

Figure 1: DNP Conjugation & Purification Workflow

DNP_Workflow Start Start: Protein + DNP-NHS Ester Reaction Incubation (pH 8.5-9.0, 1-2 hours) Start->Reaction PrecipCheck Check for Precipitation Reaction->PrecipCheck Spin Centrifuge (10,000g) Discard Pellet PrecipCheck->Spin Precipitate Visible Purification Purification Step (Removal of Free DNP) PrecipCheck->Purification Solution Clear Spin->Purification Method_SEC Method A: Gel Filtration (G-25) (Fast, efficient) Purification->Method_SEC Method_Dialysis Method B: Dialysis (Slow, risk of sticking) Purification->Method_Dialysis QC Quality Control Measure A280 & A360 Method_SEC->QC Method_Dialysis->QC Calc Calculate DOL (Apply Correction Factor) QC->Calc

Caption: Workflow for DNP conjugation, emphasizing the critical decision point at precipitation and the choice of purification method.

Figure 2: Troubleshooting High Background in Immunoassays

DNP_Troubleshooting Issue Issue: High Background in Anti-DNP ELISA Check1 Check 1: Free DNP? Issue->Check1 Action1 Re-purify (Desalting Column) Check1->Action1 Yes (Low A280/A360 ratio) Check2 Check 2: Over-labeling? Check1->Check2 No Action2 Reduce DNP:Protein Ratio (Target DOL 3-5) Check2->Action2 Yes (DOL > 10) Check3 Check 3: Hydrophobic Binding? Check2->Check3 No Action3 Add Tween-20 (0.05%) to Wash Buffers Check3->Action3 Likely

Caption: Decision tree for diagnosing high background noise in assays using DNP-conjugated proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Degree of Labeling (DOL) for DNP-BSA used as an ELISA coating antigen? A: For ELISA coating, a moderate DOL of 3 to 5 is usually sufficient. A DOL >10 often leads to high background noise because the hydrophobic DNP groups cause the protein to stick non-specifically to the plastic plate, even in blocked wells.

Q2: I see a peak at 400 nm instead of 360 nm. Is my spectrophotometer broken? A: No, your buffer is likely too alkaline. DNP acts as a pH indicator. At pH > 8.0, the absorbance maximum shifts to ~400 nm. Adjust your sample pH to 7.2 (PBS) using a small amount of dilute HCl or dialyze into PBS, and the peak will shift back to ~360 nm for accurate calculation [1].

Q3: Can I use TFF (Tangential Flow Filtration) for purification? A: Yes, TFF is excellent for large volumes (>50 mL). However, DNP conjugates can be "sticky." Use a membrane with a molecular weight cutoff (MWCO) at least 3x smaller than your protein (e.g., 10 kDa MWCO for BSA) and ensure the membrane is compatible with hydrophobic proteins (e.g., Regenerated Cellulose rather than PES, if sticking is observed).

Q4: Why does my DNP-protein stick to the dialysis tubing? A: This is a common issue with high-DOL conjugates. The hydrophobic DNP moieties interact with the cellulose membrane.

  • Fix: Switch to Gel Filtration (Sephadex G-25) columns for purification. It is faster (avoiding long contact times) and minimizes surface area contact compared to dialysis tubing.

References

  • Creative Diagnostics. DNP [RSA] (DAGB481) Product Information & Extinction Coefficients. Available at: [Link][7][9][10]

  • National Institutes of Health (PubMed). Purification of DNP specific antibodies using sepharose bound DNP-para-aminobenzoylglutamate. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Assessing Cross-Reactivity of Anti-DNP Antibodies with TNP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dinitrophenol (DNP) and 2,4,6-Trinitrophenol (TNP/Picric Acid) are structurally homologous haptens widely used to model antibody affinity, specificity, and cross-reactivity. While anti-DNP antibodies are raised specifically against the DNP moiety, they frequently exhibit significant cross-reactivity with TNP due to the shared dinitrophenyl core.

This guide details the immunological mechanism driving this cross-reactivity, provides a validated Competitive ELISA protocol to quantify it, and presents comparative performance metrics. Crucially, high-affinity anti-DNP antibodies often display higher cross-reactivity with TNP than low-affinity clones , a phenomenon known as the "specificity-affinity paradox" in hapten immunology.

Mechanistic Insight: The Structural Basis of Cross-Reactivity

Chemical Homology vs. Steric Hindrance

The cross-reactivity between anti-DNP antibodies and TNP is governed by the structural fit of the hapten into the antibody's variable region (Fab).

  • DNP (2,4-dinitrophenol): Contains nitro groups at positions 2 and 4.[1][2]

  • TNP (2,4,6-trinitrophenol): Identical to DNP but with an additional nitro group at position 6.

The additional nitro group in TNP creates a steric bulk that can either hinder binding (in narrow specificity pockets) or provide additional van der Waals contacts (in deep, flexible pockets of high-affinity antibodies).

The Specificity-Affinity Paradox

Contrary to intuitive assumptions, higher affinity does not always equal higher specificity .

  • Early Response (Low Affinity): IgM or early IgG antibodies often have shallow binding pockets that strictly recognize the 2,4-nitro pattern. The 6-nitro group of TNP causes steric clashes, resulting in low cross-reactivity.

  • Late Response (High Affinity): As affinity maturation proceeds, the binding pocket deepens and adapts to maximize binding energy. These high-affinity pockets often accommodate the TNP structure more readily, leading to high cross-reactivity (Little & Eisen, 1969).

Specificity_Paradox DNP DNP Antigen (2,4-nitro) LowAff Low Affinity Ab (Shallow Pocket) DNP->LowAff Primary Target HighAff High Affinity Ab (Deep/Adaptive Pocket) DNP->HighAff Primary Target TNP TNP Antigen (2,4,6-nitro) TNP->LowAff Steric Hindrance TNP->HighAff accommodated Result1 High Specificity (Low TNP Binding) LowAff->Result1 Outcome Result2 High Cross-Reactivity (High TNP Binding) HighAff->Result2 Outcome

Figure 1: The Specificity-Affinity Paradox. High-affinity antibodies often tolerate the structural deviation of TNP better than low-affinity antibodies.

Validated Protocol: Competitive Inhibition ELISA

To accurately assess cross-reactivity, a direct binding ELISA is insufficient due to avidity effects. A Competitive Inhibition ELISA is the gold standard, measuring the concentration of free hapten (DNP or TNP) required to inhibit antibody binding by 50% (


).
Materials
  • Solid Phase: 96-well microtiter plate (high binding).

  • Coating Antigen: DNP-BSA (Bovine Serum Albumin) conjugate (Ratio ~10-20 DNP:BSA).

  • Primary Antibody: Anti-DNP antibody (test sample).

  • Competitors:

    • Free DNP-Lysine (Standard).

    • Free TNP-Lysine (Cross-reactant). Note: Use Lysine conjugates to mimic the hapten-protein linkage.

  • Detection: HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Step-by-Step Methodology
  • Coating:

    • Dilute DNP-BSA to 5 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6).

    • Add 100 µL/well.[3][4][5] Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of 1% BSA in PBS. Incubate 1 hr at Room Temp (RT).

  • Competition Reaction (Pre-Incubation):

    • Critical Step: In a separate "setup plate," prepare serial dilutions of the competitors (DNP-Lys and TNP-Lys) ranging from

      
       M to 
      
      
      
      M.
    • Add the Anti-DNP antibody at a fixed concentration (determined previously to yield ~70% max binding) to each dilution.

    • Incubate mixture for 1 hr at RT to reach equilibrium.

  • Transfer:

    • Transfer 100 µL of the Antibody+Competitor mixture to the DNP-BSA coated plate.

    • Incubate 1 hr at RT.

  • Detection:

    • Wash plate 3x with PBST.

    • Add 100 µL HRP-Secondary Antibody. Incubate 1 hr at RT.

    • Wash plate 5x with PBST.

    • Add TMB substrate.[5][6] Stop reaction with 1M

      
       after 15 mins.
      
    • Read Absorbance at 450 nm.[5]

Data Calculation

Calculate the Relative Affinity (


) using the 

values:

[3]
  • 
    : High cross-reactivity (Antibody binds DNP and TNP equally).
    
  • 
    : High specificity (Antibody requires 100x more TNP to inhibit binding).
    

Performance Comparison & Data Interpretation

The following table summarizes typical performance metrics for anti-DNP antibodies when challenged with TNP. Use this to benchmark your specific antibody clone.

FeatureLow-Affinity Anti-DNP (Early IgG/IgM)High-Affinity Anti-DNP (Late IgG)Interpretation
Intrinsic Affinity (

) for DNP


Measure of binding strength to the target.
Intrinsic Affinity (

) for TNP


Measure of cross-reactive binding strength.
Cross-Reactivity Ratio (

)
< 5% ~20% - 90% High affinity clones are often less specific.
Inhibition Profile (

)
Sharp distinction between DNP and TNP curves.DNP and TNP curves are closer together.Visual indicator in ELISA.
Mechanism of Discrimination Steric exclusion of the 3rd nitro group.Binding energy compensates for steric bulk.Structural basis.[1]
Visualizing the Competitive Workflow

Competitive_ELISA_Workflow Step1 1. Coat Plate (DNP-BSA) Step3 3. Transfer Mixture to Plate (Competition for Binding) Step1->Step3 Target Ready Step2 2. Pre-Incubation (Ab + Free TNP/DNP Competitor) Step2->Step3 Equilibrium Reached Step4 4. Detection & Readout (Measure Bound Ab) Step3->Step4 Wash Unbound Data Data Output: IC50 Comparison Step4->Data Calculate K_rel

Figure 2: Workflow for Competitive Inhibition ELISA. Pre-incubation ensures equilibrium binding between the antibody and the soluble competitor before exposure to the solid phase.

Troubleshooting & Self-Validation

To ensure your cross-reactivity data is trustworthy, apply these validation criteria:

  • The Homologous Control: The

    
     for DNP-Lysine must be consistent with the antibody's known affinity. If the DNP curve shifts significantly between runs, the assay is unstable.
    
  • The "Irrelevant" Control: Use a non-nitrophenyl hapten (e.g., Fluorescein) as a negative competitor. It should show no inhibition even at high concentrations (

    
     M).
    
  • pH Sensitivity: DNP and TNP binding can be pH-sensitive due to the ionization of the phenolic hydroxyl group. Ensure all buffers are strictly maintained at pH 7.4.

    • Note: TNP (Picric acid) is more acidic (

      
       ~0.38) than DNP (
      
      
      
      ~4.1). At physiological pH, both are ionized, but their electrostatic profiles differ.

References

  • Little, J. R., & Eisen, H. N. (1969). Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups.[7][8] Ligand binding and fluorescence properties of cross-reacting antibodies.[7][8] Journal of Experimental Medicine, 129(2), 247–265.[7]

  • Eisen, H. N., & Siskind, G. W. (1964). Variations in affinities of antibodies during the immune response.[7][8][9] Biochemistry, 3(7), 996–1008.

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics Protocols.

  • Thermo Fisher Scientific. (n.d.). Anti-Dye and Anti-Hapten Antibodies.[7][8][9][10][11] Molecular Probes Handbook.

Sources

Comparative Guide: DNP-KLH vs. DNP-BSA in Antibody Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Immunogenicity of DNP-KLH versus DNP-BSA Content Type: Technical Comparison Guide Audience: Senior Researchers, Immunologists, and Drug Development Scientists

Executive Summary: The "Matched-Pair" Strategy

In the development of antibodies against haptens like 2,4-Dinitrophenol (DNP), the choice between Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) is not a contest of equals, but a strategic selection of functional roles.

The Verdict:

  • DNP-KLH is the superior immunogen . Its massive molecular weight and phylogenetic distance from mammals elicit a robust T-cell dependent B-cell response.

  • DNP-BSA is the superior screening antigen . Its structural distinctness from KLH allows researchers to isolate hapten-specific antibodies from the overwhelming anti-carrier noise generated during immunization.

This guide analyzes the mechanistic divergence of these two conjugates and provides a validated workflow for their combined use.

Mechanistic Foundation: The Hapten-Carrier Effect[1][2]

To understand the performance gap between DNP-KLH and DNP-BSA, one must analyze the cellular immunology governing hapten recognition. DNP (MW ~184 Da) is non-immunogenic on its own. It requires a carrier protein to provide peptide epitopes for T-helper (Th) cell activation.[1]

The Immunogenicity Equation


  • KLH (Keyhole Limpet Hemocyanin): Derived from the giant keyhole limpet (Megathura crenulata).[2] It is phylogenetically distant from mammalian hosts (mice, rabbits), ensuring a violent immune recognition. Its aggregated weight can exceed 8 MDa.[3]

  • BSA (Bovine Serum Albumin): Derived from cows.[4] It shares significant sequence homology with albumins in other mammals, potentially leading to immune tolerance or a weaker "self-like" response.

Pathway Visualization

The following diagram illustrates why the carrier is critical: The B-cell recognizes the DNP (Hapten), but the T-cell must recognize the Carrier (Peptide) to provide the CD40L/Cytokine signal required for affinity maturation and isotype switching.

HaptenCarrierMechanism cluster_complex Immunogen Complex DNP DNP (Hapten) Carrier Carrier Protein (KLH or BSA) DNP->Carrier Conjugation BCell Naïve B Cell (Anti-DNP) DNP->BCell BCR Binding APC Antigen Presenting Cell (APC) Carrier->APC Endocytosis Plasma Plasma Cell (Secretes IgG) BCell->Plasma Differentiation TCell CD4+ Th Cell (Carrier Specific) APC->TCell MHC-II Peptide Presentation TCell->BCell CD40L/IL-4 Help Signal Antibody Antibody Plasma->Antibody Anti-DNP IgG

Figure 1: The T-cell dependent activation pathway. The B-cell specificity is directed at DNP, but the magnitude of the response is dictated by the T-cell's reaction to the Carrier.

Comparative Analysis: Performance Metrics

The following data contrasts the physical and immunological properties of both conjugates.

FeatureDNP-KLHDNP-BSA
Role Primary Immunogen Screening / Blocking
Molecular Weight 4.5 x 10⁵ – 1.3 x 10⁷ Da (Aggregates)~66.5 kDa (Monomer)
Source Organism Megathura crenulata (Mollusk)Bos taurus (Bovine)
Immunogenicity High. Induces strong Th2/Th1 responses.Low to Moderate. Risk of tolerance in mammals.
Solubility Poor (often requires suspension).High (soluble in aqueous buffers).
Epitope Density High (~400 DNP molecules/protein).Moderate (~30–35 accessible Lysines).
Risk Factor "Carrier Suppression" if over-immunized.False positives if used as immunogen AND screen.

Key Insight: While KLH's insolubility can be technically annoying (appearing as a turbid suspension), this particulate nature actually enhances immunogenicity by facilitating phagocytosis by Antigen Presenting Cells (APCs) [1].

Experimental Workflow: The Matched-Pair Protocol

To guarantee scientific integrity, you must avoid "Carrier Cross-Reactivity." If you immunize with DNP-KLH, the animal will produce:

  • Anti-DNP antibodies (Target).[5][6][7][8]

  • Anti-KLH antibodies (Byproduct - often 90% of the pool).

If you screen using DNP-KLH, the Anti-KLH antibodies will bind the plate, generating false positives. Therefore, you must screen with DNP-BSA .

Workflow Step1 Step 1: Immunization (DNP-KLH) Step2 Host Response (Polyclonal Pool) Step1->Step2 Generates Anti-DNP & Anti-KLH Step3 Step 2: Screening ELISA (Coat with DNP-BSA) Step2->Step3 Apply Serum Result1 Signal: Anti-DNP binds DNP-BSA Step3->Result1 Specific Binding Result2 No Signal: Anti-KLH cannot bind BSA Step3->Result2 Wash Away

Figure 2: The Matched-Pair Strategy. Using distinct carriers for immunization and screening eliminates false-positive signals derived from anti-carrier antibodies.

Validated Protocols
Protocol A: Immunization with DNP-KLH

Objective: Generate high-titer polyclonal antibodies in rabbits.

  • Preparation: Reconstitute lyophilized DNP-KLH in sterile PBS to 1 mg/mL. Note: The solution will be milky/turbid. Do not filter ; the aggregates are crucial for uptake [2].

  • Emulsification: Mix DNP-KLH 1:1 with Complete Freund’s Adjuvant (CFA) for the primary injection. Vortex until a stable water-in-oil emulsion forms (drop test: a drop of emulsion should not disperse on water).

  • Injection (Day 0): Inject 1 mL of emulsion subcutaneously (SC) across 4 dorsal sites (250 µL per site).

  • Boosts (Day 14, 28, 42): Switch to Incomplete Freund’s Adjuvant (IFA). Prepare DNP-KLH 1:1 with IFA. Inject SC or IM (Intramuscular).

  • Test Bleed (Day 35): Collect 5 mL of blood to assess titer via Protocol B.

Protocol B: Specificity Screening with DNP-BSA

Objective: Distinguish Anti-DNP activity from Anti-KLH noise.

  • Coating: Dilute DNP-BSA (Not DNP-KLH) to 5 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% BSA in PBS for 1 hour at RT.

    • Critical Note: Ensure your blocking BSA is unconjugated BSA to saturate non-specific sites.

  • Primary Antibody: Add serial dilutions of the test bleed (from Protocol A). Incubate 1 hour.

  • Detection: Add HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG). Incubate 1 hour.

  • Readout: Add TMB substrate. Stop with H2SO4.[8] Read OD at 450 nm.

    • Interpretation: High signal indicates presence of antibodies specific to the DNP hapten, as the carrier (BSA) is distinct from the immunogen (KLH).

Troubleshooting & Expert Insights
  • The "Linker" Problem: If you used a specific linker (e.g., MBS - maleimide) to conjugate DNP to KLH, and the same linker to conjugate DNP to BSA, you may generate antibodies against the linker itself.

    • Solution: Use a different chemistry for the screening antigen (e.g., Glutaraldehyde) or confirm specificity using soluble DNP inhibition assays [3].

  • Solubility Management: DNP-KLH precipitates. If you require a soluble immunogen for intravenous (IV) injection (not recommended for primary response), consider Blue Carrier Protein (Concholepas concholepas hemocyanin), which has similar immunogenicity to KLH but better solubility [4].

References
  • Harris, J.R. & Markl, J. (1999). Keyhole limpet hemocyanin (KLH): a biomedical review. Micron, 30(6), 597-623. Link

  • Thermo Fisher Scientific. (2013). Carrier Protein Activation and Conjugation Data.[1][3][9][10][11][12] Thermo Scientific Tech Tip. Link

  • G-Biosciences. (2018). Tips for Selecting Carrier Proteins. G-Biosciences Technical Guide. Link

  • LifeTein. (2020). Peptide Conjugation: KLH, BSA, and OVA.[4][9][11][13] MolecularCloud. Link

Sources

Beyond the Carrier: A Comparative Guide to DNP and Alternative Haptens for Antibody Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, 2,4-Dinitrophenol (DNP) has served as the "immunologist’s ruler"—a model hapten used to benchmark antibody affinity maturation and humoral responses. However, in modern drug development and diagnostic assay design, the choice of hapten is rarely default. It requires a strategic balance between immunogenicity , solubility , and endogenous background .

This guide provides a technical comparison of DNP against common alternatives (Digoxigenin, FITC, and Biotin), supported by experimental workflows for maximizing titer and specificity.

Part 1: The Hapten Landscape

Haptens are small molecules (< 1 kDa) that are antigenic but not immunogenic. They bind to antibodies but cannot elicit an immune response unless conjugated to a carrier protein (e.g., KLH, BSA) to recruit T-cell help.

The Contenders
HaptenChemical ClassImmunogenicityEndogenous BackgroundPrimary Utility
DNP NitroaromaticVery High None (Synthetic)Model immunology, affinity maturation studies, standardizing titers.
Digoxigenin (DIG) SteroidHigh None (Plant-derived)In situ hybridization (ISH), high-sensitivity diagnostics.
FITC FluoresceinHigh None (Synthetic)Dual-purpose (detection + immunogen). Note: Anti-FITC Abs can quench fluorescence.
Biotin VitaminLow to Moderate High (Mammalian tissues)Avidin/Streptavidin capture. Poor immunogen without long spacers.
Mechanism of Action

The following diagram illustrates why the hapten-carrier complex is non-negotiable for small molecule antibody production. The B-cell recognizes the hapten, but the T-cell recognizes the carrier peptide presented by MHC Class II.

HaptenCarrierMechanism Hapten Free Hapten (DNP) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Chemical Conjugation BCell B-Cell (Hapten Specific) Hapten->BCell No Response Carrier Carrier Protein (KLH) Carrier->Conjugate Conjugate->BCell BCR Binding (Signal 1) TCell CD4+ Helper T-Cell Conjugate->TCell MHC II Presentation (Carrier Peptide) Plasma Plasma Cell BCell->Plasma Differentiation TCell->BCell Cytokine Help (Signal 2) Antibody Anti-DNP IgG Plasma->Antibody Secretion

Figure 1: The Hapten-Carrier Effect. Free haptens fail to cross-link B-cell receptors (BCR) or recruit T-cell help. Conjugation bridges this gap.

Part 2: Comparative Analysis & Performance Data

Immunogenicity and Epitope Density

The most critical variable in anti-hapten antibody production is Epitope Density (the number of hapten molecules per carrier molecule).

  • DNP: Highly robust. Optimal density on BSA is typically 15–25 haptens/molecule .

    • < 10 haptens: Weak immune response (insufficient BCR cross-linking).

    • > 35 haptens:[1] Risk of "High Zone Tolerance" (immune suppression) or precipitation of the carrier protein due to charge neutralization (lysine modification).

  • Biotin: inherently less immunogenic due to its structural similarity to endogenous vitamins. To generate anti-biotin antibodies, a long spacer arm (e.g., LC-Biotin, 6-aminocaproic acid) is required to make the epitope accessible to the immune system.

  • DIG: Comparable to DNP in immunogenicity but superior for biological assays because mammals do not consume or synthesize digitalis plants, ensuring zero background in tissue staining.

Specificity and Affinity Maturation

DNP is unique because it allows for precise measurement of Affinity Maturation .

  • Experiment: Immunize with DNP-KLH.

  • Measurement: In ELISA, use DNP-BSA as the capture antigen.

  • Inhibition: Add free DNP-Lysine to the well.

  • Result: High-affinity antibodies are inhibited by low concentrations of free DNP-Lysine (

    
     M), whereas low-affinity antibodies require high concentrations (
    
    
    
    M). This makes DNP the gold standard for testing adjuvant efficacy.

Part 3: Validated Experimental Workflow (DNP-KLH)

This protocol uses Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening.[2] This distinction is vital: if you screen with DNP-KLH, you will detect antibodies against the carrier (KLH), leading to false positives.

Phase 1: Conjugation (NHS-Ester Chemistry)

Reagents:

  • Carrier: mcKLH (Mariculture Keyhole Limpet Hemocyanin).[3]

  • Hapten: DNP-X-NHS Ester (contains a spacer arm to reduce steric hindrance).

  • Buffer: PBS, pH 7.2.

Protocol:

  • Solubilization: Dissolve KLH at 10 mg/mL in PBS. Note: KLH can be cloudy; this is normal.[1]

  • Activation: Dissolve DNP-NHS in DMSO at 10 mg/mL.

  • Reaction: Add DNP-NHS to KLH at a 30:1 molar excess .

    • Why? A molar excess is required because hydrolysis of the NHS ester competes with the amine reaction.

  • Incubation: React for 2 hours at Room Temperature or overnight at 4°C.

  • Purification: Desalt using a Zeba Spin Column or dialyze against PBS to remove free DNP. Free DNP is toxic and can induce tolerance.

Phase 2: Quality Control (The Self-Validating Step)

The TNBS Assay: Never immunize without validating conjugation.

  • React both unconjugated KLH and DNP-KLH with TNBS (2,4,6-Trinitrobenzenesulfonic acid) .

  • TNBS reacts with free primary amines (lysines) to turn orange (absorbance at 335 nm).

  • Calculation:

    
    
    
  • Target: 500–800 haptens per KLH molecule (due to KLH's massive size of ~8 MDa) or 15–25 for BSA.

Phase 3: Immunization & Screening Workflow

AntibodyWorkflow Start Start: Purified DNP-KLH Immunize Immunization (Rabbit/Mouse) Day 0: CFA Adjuvant Day 14, 28: IFA Adjuvant Start->Immunize Bleed Test Bleed (Day 35) Immunize->Bleed Screen Screening ELISA (CRITICAL: Use DNP-BSA) Bleed->Screen Decision Titer > 1:10,000? Screen->Decision Harvest Harvest Serum / Fusion Decision->Harvest Yes Boost Boost & Wait 14 Days Decision->Boost No Boost->Bleed

Figure 2: Production Workflow. Note the carrier switch at the screening stage (DNP-KLH for injection, DNP-BSA for ELISA) to isolate hapten-specific responses.

Part 4: Troubleshooting & Optimization

ProblemProbable CauseSolution
Precipitation during conjugation Over-conjugation (hydrophobic DNP masks charges).Reduce DNP:Protein molar ratio. Add PEG to buffer.
High Titer, Low Specificity Response is dominated by the Linker (Linker Homology).Use a different linker chemistry for the Screening Antigen (e.g., use Glutaraldehyde for immunogen, NHS for screen).
Low Titer Epitope density too low OR "Hapten Masking".Verify density via TNBS assay.[4] If density is good, the hapten may be buried; use a longer spacer arm (e.g., PEG4).

References

  • Hapten-Carrier Chemistry & Immunogenicity BenchChem. (2025).[5][6][7] Application Notes and Protocols for Hapten-Carrier Conjugation using DNP-PEG12-acid.

  • Affinity Maturation Models National Institutes of Health (NIH). (2020). Affinity maturation of antibody responses is mediated by differential plasma cell proliferation.

  • Carrier Protein Selection (KLH vs BSA) Thermo Fisher Scientific. (2013).[3] Carrier Protein Activation and Conjugation Data.

  • Comparative Hapten Studies (Avidin-Biotin vs DNP) PubMed. (1986). Immunogenicity of biotinylated hapten-avidin complexes.

  • DNP as a Diagnostic Control SYnAbs. (2019).[7] Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies.

Sources

Validation of Hapten-Specific Antibody Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating antibodies against haptens—small molecules (<1000 Da) that are non-immunogenic unless coupled to a carrier—presents a unique bioanalytical challenge. Unlike protein targets, the "target" in a hapten assay is often structurally obscured by the very chemistry used to present it to the immune system.

This guide moves beyond standard ELISA protocols to address the "Linker-Carrier Trap." It provides a comparative analysis of assay platforms and details a self-validating Competitive ELISA workflow designed to rigorously prove that your antibody binds the free drug, not just the immunizing conjugate.

Part 1: The Hapten Challenge & Strategic Comparison

The fundamental flaw in many hapten antibody validations is specificity bias . During immunization, the immune system sees a "Hapten-Linker-Carrier" complex. Consequently, the resulting polyclonal or monoclonal pool often contains:

  • Anti-Carrier Antibodies: (e.g., anti-KLH).

  • Anti-Linker Antibodies: (e.g., anti-maleimide or anti-SMCC).

  • Bridge-Binding Antibodies: Recognize the specific geometry of the hapten-linker junction.

  • True Anti-Hapten Antibodies: The desired population.

To validate an assay, you must select a platform that distinguishes Type 4 from Types 1-3.

Comparative Analysis: ELISA vs. SPR vs. LC-MS/MS[1][2][3]

While LC-MS/MS is the gold standard for absolute quantification, Immunoassays (ELISA) remain dominant for high-throughput screening and pharmacokinetic (PK) studies due to sensitivity and cost.

FeatureCompetitive ELISA Surface Plasmon Resonance (SPR) LC-MS/MS
Primary Output Quantification (IC50)Kinetics (

)
Absolute Mass/Charge ID
Hapten Specificity High (if validated correctly)HighAbsolute (Structural ID)
Throughput High (96/384 well)MediumLow to Medium
Sensitivity pg/mL rangeng/mL rangeng/mL (matrix dependent)
Linker Interference High Risk (Requires mitigation)Medium RiskNone (Direct detection)
Cost Per Sample Low (<$5)High (>$50)Medium-High (>$20)
Use Case PK Studies, ScreeningAffinity CharacterizationConfirmatory Analysis

Part 2: The Self-Validating Protocol (Competitive ELISA)

Core Directive: To prove specificity, you must break the homology between the Immunogen and the Screening Antigen.

The "Bridge Heterogeneity" Principle
  • Immunogen: Hapten + Linker A + Carrier A (e.g., SMCC-KLH)

  • Assay Coating: Hapten + Linker B + Carrier B (e.g., EDC-BSA)

  • Validator: Free Hapten (Soluble drug, no linker/carrier)

Step-by-Step Workflow
1. Reagent Preparation
  • Coating Antigen: Conjugate your hapten to a carrier protein different from the immunogen (e.g., BSA vs. KLH) using a different chemistry (e.g., Glutaraldehyde vs. NHS-ester) if possible. This ensures the antibody binds the hapten, not the scaffold.

  • Standard Curve: Prepare serial dilutions of the Free Hapten in the assay buffer (or matrix).

2. Assay Procedure
  • Coating: Coat a 96-well microplate with the Screening Antigen (0.5–2 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 5% Non-Fat Dry Milk or Casein (avoid BSA if the coating carrier is BSA to reduce background noise) for 2 hours.

  • Competition (The Critical Step):

    • In a separate "mixing plate," pre-incubate your anti-hapten antibody (at a fixed limiting concentration, e.g., 50 ng/mL) with your serial dilutions of Free Hapten .

    • Incubate for 1 hour at RT. Why? This allows the antibody to reach equilibrium with the free drug in solution.

  • Transfer: Transfer the Antibody+Free Hapten mixture to the Coated Plate. Incubate 1 hour.

    • Mechanism:[1][2] Free hapten inhibits the antibody from binding to the plate.[2] High free hapten = Low Signal.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1 hour.

  • Readout: Add TMB substrate. Stop with H2SO4.[3] Read OD450.

Visualization: The Validation Logic

HaptenValidation cluster_Screening Screening Phase cluster_Validation Validation Phase (Competitive) Immunogen Immunogen (Hapten-Linker A-KLH) Polyclonal Polyclonal Pool (Anti-Hapten, Anti-Linker, Anti-Carrier) Immunogen->Polyclonal Elicits Response Selection Select Binders Polyclonal->Selection Test Binding ScreeningAg Screening Antigen (Hapten-Linker B-BSA) ScreeningAg->Selection Coat Plate FreeHapten Competitor: Free Hapten (No Linker/Carrier) Selection->FreeHapten Positive Clones SignalDrop Signal Inhibition? (Yes = Valid) FreeHapten->SignalDrop Add Soluble Drug FalsePos No Inhibition? (Linker/Bridge Binder) SignalDrop->FalsePos No Validated Assay Validated Assay SignalDrop->Validated Assay Yes

Figure 1: Logical flow for eliminating linker bias. By changing the carrier/linker in screening and competing with free hapten, only true hapten-specific antibodies are validated.

Part 3: Critical Validation Parameters (ICH M10)

According to ICH M10 Bioanalytical Method Validation Guidelines [1], your validation must quantify the following.

Specificity (Cross-Reactivity)

For haptens, "Specificity" means distinguishing the drug from its metabolites or structural analogs.

  • Experiment: Run the Competitive ELISA with high concentrations (e.g., 100x the IC50) of:

    • Metabolites (e.g., glucuronides).

    • Co-administered drugs.

    • The "Linker-Arm" (e.g., aminocaproic acid if used as a spacer).

  • Acceptance: < 20% cross-reactivity is standard for PK assays.

Sensitivity (LOD/LLOQ)
  • LOD (Limit of Detection): Mean OD of blank (zero hapten) minus 3x Standard Deviation (SD).

  • LLOQ (Lower Limit of Quantification): The lowest concentration where precision (CV) is < 20% and accuracy is within ±20%.

Hook Effect (Prozone)

In competitive assays, extremely high concentrations of analyte can sometimes cause artifacts, though less common than in sandwich assays.

  • Check: Ensure the signal plateaus at the "Zero Standard" (Max Binding) and drops asymptotically to background at high free hapten concentrations.

Part 4: Troubleshooting & Optimization

The "Flat Curve" Problem

Symptom: You add free hapten, but the signal does not decrease. Diagnosis: Your antibody is a "Bridge Binder." It recognizes the specific chemical bond between the hapten and the carrier (e.g., the lysine-hapten ring fusion). Solution:

  • Synthesize a new conjugate with a different attachment site on the hapten.

  • Use a displacement assay: Pre-incubate antibody with free hapten for a longer period (up to 24 hours) to favor the slow off-rate kinetics of high-affinity binders.

Matrix Interference

Symptom: Standard curve looks perfect in buffer but fails in serum/plasma. Diagnosis: Serum proteins (Albumin) are binding your free hapten, reducing its effective concentration. Solution:

  • Equilibrium Dialysis: To measure free vs. bound fraction.

  • Matrix Matching: Prepare the standard curve in the exact same matrix (e.g., 10% stripped serum) as the samples.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[4] [Link]

  • Luo, L., et al. (2019).[5] Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine.[6] Journal of Agricultural and Food Chemistry. (Demonstrates the "heterologous linker" strategy). [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation - Step 5. [Link]

  • Bio-Rad Antibodies. Competitive ELISA Protocol. (General procedural reference). [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of Monoclonal Anti-DNP Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The "Model" Antibody Trap: Anti-2,4-dinitrophenyl (anti-DNP) antibodies are the industry-standard isotype controls and model systems for studying Fc receptor signaling (e.g., FcεRI on mast cells). Because DNP is a synthetic hapten not found in nature, researchers often assume these antibodies possess absolute specificity.

The Reality: This assumption is dangerous. High-profile clones, most notably SPE-7 , exhibit "conformational isomerism," allowing them to bind DNP with high affinity while simultaneously possessing a "promiscuous" binding mode that cross-reacts with unrelated proteins (e.g., thioredoxin, transglutaminase) and even triggers antigen-independent receptor aggregation (cytokinergic activity).

This guide outlines a rigorous cross-reactivity profiling workflow to distinguish High-Fidelity Clones (e.g., LO-DNP-30) from Polyreactive Clones (e.g., SPE-7), ensuring the validity of immunological assays and therapeutic benchmarks.

Comparative Analysis: The "Specific" vs. The "Promiscuous"

The following table contrasts the two dominant classes of anti-DNP monoclonal antibodies (mAbs) used in research.

Table 1: Functional Profile of Common Anti-DNP Clones
FeatureHigh-Fidelity Clones Promiscuous / Cytokinergic Clones
Representative Clone LO-DNP-30 (Rat IgE), Clone 26 (Mouse IgE)SPE-7 (Mouse IgE)
Primary Specificity High affinity for DNP (

nM).
High affinity for DNP (

nM).
Hapten Cross-Reactivity Binds TNP (Trinitrophenyl); low/no binding to NP (Nitrophenol).Binds TNP; distinguishes NP well.
Polyspecificity Negligible binding to non-hapten proteins.High. Binds unrelated proteins (e.g., Thioredoxin, Tubulin) via a secondary "flat" paratope conformation.
Functional Behavior Inert in the absence of DNP-antigen.Cytokinergic. Induces mast cell degranulation without antigen due to Fv-Fv self-association or binding to membrane proteins.
Structural Mechanism Rigid "Lock-and-Key" fit.Conformational Diversity. Equilibrium between a "Deep Pocket" (DNP-specific) and "Flat Surface" (Promiscuous).[1]
Best Use Case Isotype control, standard signaling assays.Evolutionary studies, model of allergic polyreactivity. Avoid as negative control.

Mechanistic Visualization: The SPE-7 Anomaly

Understanding the SPE-7 mechanism is crucial for interpreting cross-reactivity data. Unlike traditional cross-reactivity (molecular mimicry), this is driven by structural plasticity.

SPE7_Mechanism State1 Conformation A (Deep Binding Pocket) State2 Conformation B (Flat Binding Surface) State1->State2 Isomerization Equilibrium DNP DNP Hapten (Specific Ligand) State1->DNP High Affinity Binding (Lock & Key) State2->State2 Fv-Fv Self-Association Unrelated Unrelated Proteins (Thioredoxin, etc.) State2->Unrelated Promiscuous Binding (Hydrophobic/H-Bonding) Signaling Mast Cell Activation (Cytokinergic Effect) State2->Signaling Receptor Aggregation

Caption: The SPE-7 clone exists in equilibrium between a DNP-specific state (Conformation A) and a polyreactive state (Conformation B), allowing it to bind unrelated targets and trigger signaling without antigen.

Experimental Protocol: Cross-Reactivity Profiling Workflow

To validate an anti-DNP antibody as a suitable isotype control or therapeutic benchmark, you must assess three distinct layers of specificity.

Phase 1: Structural Analog Screen (Hapten Specificity)

Objective: Determine the antibody's discrimination power between DNP and chemically related nitrophenyl groups. Method: Competitive ELISA.

  • Coat Plate: Coat 96-well microplate with DNP-BSA (5 µg/mL) in PBS overnight at 4°C.

  • Block: Block with 1% BSA in PBS-T (PBS + 0.05% Tween-20) for 1 hour.

  • Competitor Preparation: Prepare serial dilutions (0.1 nM to 10 µM) of soluble competitors:

    • Target: DNP-L-Serine (Standard).[2]

    • Analogs: TNP-L-Serine (Trinitrophenyl), NP-L-Serine (Nitrophenol).

    • Control: L-Serine (No hapten).

  • Incubation: Mix mAb (fixed concentration, e.g., 50 ng/mL) with competitors. Incubate 1 hour. Transfer mixture to coated plate.

  • Detection: Incubate 1 hour, wash, and add HRP-conjugated anti-species secondary antibody. Develop with TMB.

  • Analysis: Calculate

    
     for each competitor.
    
    • Pass Criteria:

      
      .
      
Phase 2: Polyspecificity Screen (The "Sticky" Test)

Objective: Detect non-specific binding to complex biological mixtures (critical for isotype controls). Method: High-Content ELISA / Luminex.

  • Antigen Panel: Coat wells with a diverse panel of unrelated antigens:

    • Panel A (Proteins): Insulin, Keyhole Limpet Hemocyanin (KLH), Thioredoxin, Tubulin.

    • Panel B (Polyanions): dsDNA, LPS (Lipopolysaccharide).

    • Panel C (Blocker): 1% BSA (Background control).

  • Assay: Add anti-DNP mAb at high concentration (10 µg/mL — 100x typical assay concentration).

  • Readout: Compare signal to background (BSA only).

    • Pass Criteria: Signal on Panel A/B < 2x Signal on Panel C.

    • Failure: SPE-7 typically shows strong binding to Thioredoxin and Tubulin in this assay.

Phase 3: Kinetic Validation (SPR / Biacore)

Objective: Distinguish transient "sticky" interactions from true binding events. Method: Surface Plasmon Resonance.[3]

  • Immobilization: Immobilize DNP-BSA on Flow Cell 2 (FC2). Leave FC1 as reference (BSA only).

  • Analyte Injection: Inject anti-DNP mAb over both cells.

  • Dissociation Analysis:

    • Specific Binding: Fast association (

      
      ), slow dissociation (
      
      
      
      ).
    • Non-Specific (Sticky): Fast association, very fast dissociation (box-shape sensorgram).

  • Self-Association Test: Inject mAb over a chip surface coated with the same mAb (to test for Fv-Fv interactions seen in SPE-7).

Data Presentation: Expected Results

When publishing or reporting your profile, structure the data as follows to prove the integrity of your antibody choice.

Table 2: Specificity Profile of a Validated Anti-DNP Control (Example Data)
Competitor / Antigen

/

Relative Binding (%)Interpretation
DNP-Serine 15 nM100%Primary Target
TNP-Serine 150 nM10%Expected Cross-reactivity (Structural Analog)
NP-Serine >10,000 nM<0.1%High Fidelity (Distinguishes mono- vs di-nitro)
Insulin No Binding0%Clean (No polyspecificity)
dsDNA No Binding0%Clean (No charge-based stickiness)

Workflow Diagram: Validation Decision Tree

Use this logic flow to select the correct anti-DNP clone for your specific application.

Validation_Workflow Start Start: Select Anti-DNP Clone Step1 Phase 1: Hapten ELISA (DNP vs TNP vs NP) Start->Step1 Decision1 Distinguishes DNP from NP? Step1->Decision1 Step2 Phase 2: Polyspecificity Screen (Insulin, DNA, Lysate) Decision1->Step2 Yes Fail_Specificity REJECT: Poor Paratope Definition Decision1->Fail_Specificity No Decision2 Binds Unrelated Antigens? Step2->Decision2 Step3 Phase 3: Functional Check (Mast Cell Degranulation) Decision2->Step3 No Fail_Poly CAUTION: Polyreactive (Use only for evolutionary studies) Decision2->Fail_Poly Yes (SPE-7 Profile) Decision3 Activates without Antigen? Step3->Decision3 Pass VALIDATED CONTROL (e.g., LO-DNP-30) Decision3->Pass No Fail_Cyto REJECT: Cytokinergic (e.g., SPE-7) Decision3->Fail_Cyto Yes

Caption: Decision tree for validating anti-DNP clones. Note that "Pass" requires passing all three checkpoints: Hapten Specificity, Lack of Polyspecificity, and Lack of Cytokinergic Activity.

References

  • James, L. C., & Tawfik, D. S. (2003). Conformational diversity and protein evolution—a 60-year-old hypothesis revisited.[4] Trends in Biochemical Sciences, 28(7), 361-368.[4] Link

  • James, L. C., Roversi, P., & Tawfik, D. S. (2003). Antibody multispecificity mediated by conformational diversity. Science, 299(5611), 1362-1367. Link

  • Kalesnikoff, J., et al. (2001). Monomeric IgE stimulates signaling pathways in mast cells that lead to cytokine production and cell survival. Immunity, 14(6), 801-811. Link

  • Vangelista, L., et al. (2005). The immunoglobulin-like module of the IgE receptor alpha subunit: a model for the virtual screening of inhibitors. Proteins, 61(1), 177-186. (Discusses DNP/IgE structural interactions). Link

  • Bazin, H., et al. (1984). Rat monoclonal antibodies. I. Rapid purification from in vitro culture supernatants. Journal of Immunological Methods, 66(2), 261-269. (Source of LO-DNP clones).[5] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.